VPC-80051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNHGGJTMFAQP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Siege: Unraveling the Mechanism of VPC-80051 in Castration-Resistant Prostate Cancer
For Immediate Release
VANCOUVER, BC – In the intricate landscape of castration-resistant prostate cancer (CRPC), a novel small molecule inhibitor, VPC-80051, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, targeting researchers, scientists, and drug development professionals. By directly engaging with a key player in cancer progression, the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), this compound disrupts a critical signaling pathway that fuels the growth of treatment-resistant prostate cancer.
Core Mechanism: Direct Inhibition of hnRNP A1 Splicing Activity
This compound is a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] This interaction is crucial as hnRNP A1 is a key regulator of alternative pre-mRNA splicing, a process frequently dysregulated in cancer.[1] In CRPC, hnRNP A1 plays a pivotal role in the generation of the constitutively active androgen receptor splice variant 7 (AR-V7). The expression of AR-V7 is a major mechanism of resistance to androgen deprivation therapies.[1][2]
By binding to the RBD of hnRNP A1, this compound competitively inhibits the binding of hnRNP A1 to its target RNA sequences, thereby modulating its splicing activity. This targeted disruption leads to a significant reduction in the messenger RNA (mRNA) and protein levels of AR-V7 in CRPC cell lines.[1]
Quantitative Analysis of In Vitro Efficacy
The inhibitory effects of this compound on hnRNP A1 function and its downstream consequences have been quantified in preclinical studies. The following tables summarize the key quantitative data from in vitro experiments.
| Parameter | This compound | Cell Line | Reference |
| Reduction of AR-V7 mRNA levels | Dose-dependent | 22Rv1 | [1] |
| Reduction of AR-V7 protein levels | 10 µM and 25 µM | 22Rv1 | [1] |
| Reduction of cell viability | >10 µM | 22Rv1 | [1] |
Table 1: Cellular Activity of this compound in 22Rv1 CRPC Cells
| Parameter | This compound | Method | Reference |
| Direct binding to hnRNP A1 RBD | Dose-dependent | Bio-layer interferometry (BLI) | [1] |
Table 2: Biochemical Activity of this compound
Signaling Pathway Perturbation
The mechanism of action of this compound can be visualized as a direct intervention in a critical oncogenic signaling pathway. In CRPC, the c-Myc oncoprotein transcriptionally upregulates hnRNP A1. This elevated hnRNP A1 then promotes the alternative splicing of the androgen receptor pre-mRNA, leading to the production of the AR-V7 splice variant. AR-V7, lacking the ligand-binding domain, is constitutively active and drives tumor growth and resistance to therapy. This compound directly inhibits hnRNP A1, thus breaking this vicious cycle.
Caption: this compound inhibits hnRNP A1, disrupting AR-V7 production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Treatment
The 22Rv1 human prostate cancer cell line, known to endogenously express AR-V7, was utilized for these studies.
-
Cell Line: 22Rv1 (ATCC CRL-2505)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental assays, 22Rv1 cells were seeded and allowed to adhere overnight. The following day, cells were treated with this compound at the indicated concentrations (typically 10 µM and 25 µM) or vehicle control (DMSO) for the specified duration.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Levels
-
RNA Extraction: Total RNA was extracted from treated and control 22Rv1 cells using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit with random primers.
-
qPCR: qRT-PCR was performed using a real-time PCR system with specific primers and probes for AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of AR-V7 mRNA was calculated using the ΔΔCt method.
Western Blotting for AR-V7 Protein Levels
-
Protein Extraction: Whole-cell lysates were prepared from treated and control 22Rv1 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for AR-V7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Bio-layer Interferometry (BLI) for Direct Binding Assay
-
Instrumentation: An Octet RED96 system (ForteBio) was used to measure the direct binding of this compound to the hnRNP A1 RBD.
-
Protein Immobilization: Biotinylated hnRNP A1 RBD protein was immobilized on streptavidin-coated biosensors.
-
Binding Analysis: The immobilized biosensors were dipped into wells containing serial dilutions of this compound in a suitable buffer. The association and dissociation rates were monitored in real-time.
-
Data Analysis: The binding kinetics and affinity constants (Kd) were calculated by fitting the sensorgram data to a 1:1 binding model using the instrument's analysis software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro testing of this compound.
Conclusion
This compound represents a targeted therapeutic strategy for castration-resistant prostate cancer by directly inhibiting the splicing activity of hnRNP A1. This mechanism effectively reduces the production of the key resistance driver, AR-V7. The data presented herein provide a comprehensive overview of its mechanism of action, supported by quantitative in vitro data and detailed experimental protocols. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate this promising preclinical finding into a clinical reality for patients with CRPC.
References
The Role of VPC-80051 in Regulating AR-V7 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key player in this resistance is the androgen receptor splice variant 7 (AR-V7), a truncated, constitutively active form of the AR that lacks the ligand-binding domain, rendering it insensitive to current AR-targeted therapies. The expression of AR-V7 is intricately regulated, with the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) identified as a critical factor in the alternative splicing of AR pre-mRNA to produce AR-V7. This guide provides an in-depth analysis of VPC-80051, a novel small molecule inhibitor of hnRNP A1, and its role in the regulation of AR-V7 expression.
Mechanism of Action of this compound
This compound is a first-in-class small molecule inhibitor of hnRNP A1 splicing activity, discovered through a computer-aided drug discovery approach.[1] It directly targets the RNA-binding domain (RBD) of hnRNP A1.[1] By binding to the hnRNP A1 RBD, this compound disrupts the interaction between hnRNP A1 and the AR pre-mRNA. This interference with the splicing machinery leads to a reduction in the production of AR-V7 messenger RNA (mRNA) and, consequently, a decrease in AR-V7 protein levels.[1][2] This mechanism has been demonstrated in the 22Rv1 CRPC cell line, which endogenously expresses AR-V7.[1][3]
The broader signaling network involves the c-Myc oncogene, which is known to be a transcriptional regulator of hnRNP A1.[4] Therefore, targeting hnRNP A1 with this compound may also indirectly impact c-Myc-driven cellular processes.
Quantitative Data on the Effects of this compound
The in vitro efficacy of this compound has been quantified through various assays, primarily in the 22Rv1 human prostate cancer cell line.
| Assay | Concentration | Result | Cell Line | Reference |
| qRT-PCR | 10 µM | 79.55% of control AR-V7 mRNA levels | 22Rv1 | [5] |
| 25 µM | 66.20% of control AR-V7 mRNA levels | 22Rv1 | [5] | |
| Western Blot | 10 µM | Reduction in AR-V7 protein levels | 22Rv1 | [6] |
| 25 µM | Further reduction in AR-V7 protein levels | 22Rv1 | [6] | |
| Cell Viability | >10 µM | Reduction in cell viability | 22Rv1 | [6] |
| Binding Analysis | Method | Result | Reference |
| Direct Binding | Bio-layer Interferometry (BLI) | Dose-dependent binding to hnRNP A1 UP1 domain | [6] |
| Estimated Binding Free Energy | MM/GBSA Simulation | -60.7 kcal/mol | [5] |
Note: A specific Kd value for the binding of this compound to hnRNP A1 has not been reported in the reviewed literature. In vivo efficacy data for this compound is not currently available in the public domain.
Experimental Protocols
Cell Culture
The 22Rv1 human prostate carcinoma epithelial cell line is utilized for in vitro experiments.[3] These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2] For experiments conducted under androgen-deprived conditions, charcoal-stripped serum is used instead of standard FBS.[2]
Western Blotting for AR-V7 Detection
This protocol is for the detection and quantification of AR-V7 protein levels in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-AR-V7 (e.g., clone RM7)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Cell Lysis: Treat 22Rv1 cells with this compound or DMSO (vehicle control) for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-AR-V7 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the AR-V7 signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression
This protocol measures the relative expression levels of AR-V7 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers specific for AR-V7 and a housekeeping gene (e.g., β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat 22Rv1 cells with this compound or DMSO. Extract total RNA and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up qPCR reactions using primers for AR-V7 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in AR-V7 mRNA expression, normalized to the housekeeping gene and compared to the DMSO control.[5]
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of 22Rv1 cells.
Materials:
-
22Rv1 cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Normalize the results to the DMSO-treated control wells to determine the percentage of cell viability.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits hnRNP A1, reducing AR-V7 and CRPC progression.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro testing of this compound on 22Rv1 cells.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's impact from target to cellular outcome.
Conclusion
This compound represents a promising therapeutic strategy for castration-resistant prostate cancer by targeting the splicing factor hnRNP A1 to reduce the expression of the key resistance driver, AR-V7. In vitro studies have demonstrated its ability to directly bind hnRNP A1, decrease AR-V7 mRNA and protein levels, and subsequently reduce the viability of CRPC cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of hnRNP A1 inhibitors as a novel class of therapeutics for advanced prostate cancer. Future studies will need to focus on the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound and its analogs to translate these preclinical findings into clinical applications.
References
- 1. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 2. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 3. 22RV1 Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Interaction of VPC-80051 with the hnRNP A1 RNA-Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RNA-binding protein that plays a critical role in multiple aspects of RNA metabolism, including pre-mRNA splicing, mRNA stability, and transport. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. One of the key functions of hnRNP A1 in cancer progression is its role in the alternative splicing of critical transcripts, such as the androgen receptor (AR) in prostate cancer, leading to the production of constitutively active splice variants like AR-V7, which is associated with resistance to therapy.
VPC-80051 has been identified as a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of hnRNP A1.[1] By binding to the RBD, this compound competitively inhibits the interaction of hnRNP A1 with its target RNA sequences, thereby modulating its splicing activity. This guide provides an in-depth technical overview of the interaction between this compound and the hnRNP A1 RBD, summarizing key quantitative data and detailing the experimental protocols used to characterize this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and cell-based assays characterizing the interaction and activity of this compound.
Table 1: Bio-Layer Interferometry (BLI) Binding Data
| Analyte | Ligand | Observed Binding | Concentration Range | Source |
| This compound | Purified UP1 domain of hnRNP A1 | Dose-dependent | Not specified | [1] |
| Quercetin (Control) | Purified UP1 domain of hnRNP A1 | Dose-dependent | Not specified | [1] |
Note: A specific equilibrium dissociation constant (Kd) for the binding of this compound to the hnRNP A1 UP1 domain was not reported in the primary literature. The binding was characterized as dose-dependent.
Table 2: Cell-Based Assay Data in 22Rv1 Castration-Resistant Prostate Cancer Cells
| Assay | Treatment | Concentration(s) | Observed Effect | Source |
| Western Blot | This compound | 10 µM and 25 µM | Reduction in AR-V7 splice variant levels | [1] |
| Cell Viability Assay | This compound | > 10 µM | Reduction in cell viability | [1] |
Note: A specific IC50 value for the effect of this compound on 22Rv1 cell viability was not explicitly stated. The reduction in viability was observed at concentrations greater than 10 µM.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its characterization.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for this compound characterization.
Experimental Protocols
hnRNP A1 (UP1 Domain) Protein Expression and Purification
This protocol describes the expression and purification of the N-terminal tandem RNA-binding domains (UP1, residues 1-196) of human hnRNP A1, which is used for in vitro binding assays.
-
Expression Vector: The UP1 domain of human hnRNP A1 is cloned into a suitable expression vector, such as pGEX, which includes a cleavable N-terminal glutathione (B108866) S-transferase (GST) tag for affinity purification.
-
Host Strain: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).
-
Culture and Induction:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., PBS, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated GST affinity column (e.g., Glutathione-Sepharose).
-
Wash the column extensively with wash buffer (e.g., PBS, 1 mM DTT).
-
Elute the GST-UP1 fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
-
Tag Cleavage and Final Purification:
-
Cleave the GST tag by incubating the eluted protein with a site-specific protease (e.g., PreScission Protease) overnight at 4°C.
-
Further purify the untagged UP1 protein using size-exclusion chromatography to remove the cleaved GST tag and any remaining impurities.
-
Assess the purity of the final protein product by SDS-PAGE.
-
Bio-Layer Interferometry (BLI) for Binding Analysis
This protocol outlines the use of BLI to assess the direct binding of this compound to the purified UP1 domain of hnRNP A1.
-
Instrumentation: An Octet system (or equivalent) is used for BLI measurements.
-
Biosensors: Streptavidin (SA) biosensors are typically used for immobilizing biotinylated ligands.
-
Immobilization of hnRNP A1 UP1:
-
Biotinylate the purified UP1 protein using a standard biotinylation reagent (e.g., NHS-biotin) according to the manufacturer's instructions.
-
Remove excess biotin (B1667282) using a desalting column.
-
Hydrate the SA biosensors in kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
-
Immobilize the biotinylated UP1 protein onto the SA biosensors to the desired loading level.
-
-
Binding Assay:
-
Establish a stable baseline by dipping the UP1-immobilized biosensors into wells containing kinetics buffer.
-
Transfer the biosensors to wells containing various concentrations of this compound (and a control compound like quercetin) in kinetics buffer to measure the association phase.
-
Transfer the biosensors back to wells containing only kinetics buffer to measure the dissociation phase.
-
Regenerate the biosensors if necessary using a suitable regeneration buffer.
-
-
Data Analysis:
-
The binding response is measured as a shift in the interference pattern.
-
Analyze the data using the instrument's software to determine binding kinetics. While a specific Kd was not reported for this compound, this method is used to confirm direct, dose-dependent binding.
-
22Rv1 Cell Culture and Compound Treatment
This protocol describes the maintenance of the 22Rv1 human prostate cancer cell line and treatment with this compound for downstream assays.
-
Cell Line: 22Rv1 cells are a human prostate carcinoma cell line known to express AR and the AR-V7 splice variant.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
Compound Treatment:
-
Seed 22Rv1 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control (DMSO) for the specified duration (e.g., 48-72 hours).
-
Western Blotting for AR-V7 Expression
This protocol is for the detection and semi-quantification of AR-V7 protein levels in 22Rv1 cells following treatment with this compound.
-
Cell Lysis:
-
After compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of 22Rv1 cells.
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate according to the manufacturer's instructions, and measure luminescence using a plate reader.
-
For MTT, add the MTT reagent to the wells, incubate to allow for formazan (B1609692) crystal formation, solubilize the crystals with a suitable solvent, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the dose-response relationship. While a specific IC50 was not reported, this method demonstrates a reduction in viability at concentrations greater than 10 µM.
-
References
An In-Depth Technical Guide to the Foundational Science of VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a novel, first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical regulator of pre-mRNA splicing in cancer.[1][2] Developed through a sophisticated computer-aided drug discovery program, this compound represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC) by targeting a key driver of treatment resistance.[1][2] This technical guide provides a comprehensive overview of the foundational science of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Mechanism of Action
This compound functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1.[1][2] This interaction competitively inhibits the binding of hnRNP A1 to its target pre-mRNA sequences, thereby modulating alternative splicing events. A primary and therapeutically significant consequence of this inhibition is the suppression of the androgen receptor splice variant 7 (AR-V7).[1][2] AR-V7 is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain, rendering it insensitive to conventional androgen deprivation therapies and a key driver of CRPC. By reducing AR-V7 levels, this compound aims to restore sensitivity to anti-androgen treatments and impede tumor progression.[1][2]
Furthermore, targeting hnRNP A1 with this compound may offer a dual anti-cancer effect. hnRNP A1 is also implicated in the transcriptional regulation of the c-Myc oncoprotein.[1] Inhibition of hnRNP A1 could therefore concurrently reduce the expression of both AR-V7 and c-Myc, two pivotal oncogenic drivers in prostate cancer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the discovery and validation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational in vitro studies of this compound.
Table 1: Binding Affinity of this compound to hnRNP A1
| Compound | Target Protein | Method | Binding Affinity (KD) |
| This compound | hnRNP A1 (UP1 Domain) | Bio-Layer Interferometry (BLI) | Not explicitly quantified, but dose-dependent binding was observed.[1] |
Table 2: Effect of this compound on AR-V7 Levels in 22Rv1 Cells
| Treatment | Concentration | Duration | AR-V7 mRNA Level (% of Control) |
| This compound | 10 µM | 24 hours | 79.55%[1] |
| This compound | 25 µM | 24 hours | 66.20%[1] |
| Quercetin (B1663063) (Control) | 10 µM | 24 hours | 71.15%[1] |
| Quercetin (Control) | 25 µM | 24 hours | 62.25%[1] |
Table 3: Effect of this compound on 22Rv1 Cell Viability
| Treatment | Concentration | Duration | Cell Viability (% of Control) |
| This compound | >10 µM | 72 hours | A dose-dependent reduction in cell viability was observed, correlating with the decrease in AR-V7 levels. A specific IC50 value was not reported in the primary publication.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
Bio-Layer Interferometry (BLI) for Binding Analysis
-
Objective: To confirm the direct binding of this compound to the UP1 domain of hnRNP A1.
-
Instrumentation: ForteBio Octet RED96 system.
-
Biosensors: Streptavidin (SA) biosensors.
-
Protein Immobilization:
-
Recombinant biotinylated UP1 domain of hnRNP A1 was diluted in kinetics buffer (1x PBS, 0.002% Tween 20).
-
SA biosensors were pre-hydrated in kinetics buffer for 10 minutes.
-
The biosensors were then immersed in a solution of the biotinylated UP1 protein to allow for immobilization.
-
-
Binding Kinetics Measurement:
-
A baseline was established by immersing the protein-coated biosensors in kinetics buffer.
-
The biosensors were then moved into wells containing various concentrations of this compound (or a control compound like quercetin) diluted in kinetics buffer to measure the association phase.
-
Finally, the biosensors were moved back into kinetics buffer to measure the dissociation phase.
-
The binding response was measured in real-time as a shift in the interference pattern of light.
-
Western Blot for AR-V7 Protein Levels
-
Objective: To quantify the reduction of AR-V7 protein levels in 22Rv1 cells following treatment with this compound.
-
Cell Culture: 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with this compound (10 µM and 25 µM), quercetin (as a positive control), or DMSO (as a vehicle control) for 24 hours.
-
Cell Lysis:
-
After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Cell lysates were centrifuged, and the supernatant containing the total protein was collected.
-
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Immunoblotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for AR-V7 (e.g., anti-AR-V7 rabbit monoclonal antibody, used at a 1:1000 dilution).
-
After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane was stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability of 22Rv1 prostate cancer cells.
-
Cell Culture and Seeding: 22Rv1 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells were treated with increasing concentrations of this compound for 72 hours.
-
MTT Assay Procedure:
-
Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound is a promising small molecule inhibitor of hnRNP A1 with a clear mechanism of action targeting the production of the AR-V7 splice variant in castration-resistant prostate cancer. The foundational in vitro data demonstrate its ability to directly bind its target, modulate alternative splicing, and reduce the viability of CRPC cells. The experimental protocols outlined in this guide provide a basis for further investigation and characterization of this and similar compounds. Future studies will be crucial to establish its in vivo efficacy, safety profile, and potential for clinical development.
References
VPC-80051: A Targeted Approach Against Castration-Resistant Prostate Cancer by Inhibiting hnRNP A1 Splicing Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of VPC-80051, a novel small molecule inhibitor, and its significant implications in the context of castration-resistant prostate cancer (CRPC). We will delve into its mechanism of action, present key quantitative data from preclinical studies, outline experimental protocols for its evaluation, and discuss its potential as a therapeutic agent.
Introduction: The Challenge of Castration-Resistant Prostate Cancer
Castration-resistant prostate cancer (CRPC) represents an advanced stage of prostate cancer where the disease progresses despite androgen deprivation therapy (ADT). A primary driver of this resistance is the reactivation of the androgen receptor (AR) signaling pathway.[1] A key mechanism in this process is the expression of constitutively active AR splice variants, most notably AR-V7.[2][3][4] AR-V7 lacks the ligand-binding domain targeted by current anti-androgen therapies, rendering them ineffective.
The production of AR-V7 is regulated by alternative splicing of the AR pre-mRNA, a process controlled by various RNA-binding proteins.[4] One such critical protein is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2][3] Elevated levels of hnRNP A1 in cancer cells promote the generation of AR-V7, contributing to therapy resistance and disease progression.[2][3][4] this compound was developed as a first-in-class small molecule inhibitor that directly targets the splicing activity of hnRNP A1, offering a novel strategy to combat CRPC.[1][2][5][6]
Mechanism of Action of this compound
This compound functions by directly interfering with the RNA-binding activity of hnRNP A1.[7][8][9] The molecule was specifically designed using computer-aided drug discovery to target the RNA-binding domain (RBD) of hnRNP A1.[2][3][4][5] By occupying this domain, this compound prevents hnRNP A1 from binding to its target pre-mRNA sequences, thereby inhibiting the alternative splicing events that lead to the production of the AR-V7 splice variant.[3][7] The subsequent reduction in AR-V7 protein levels disrupts the androgen receptor signaling axis that drives the growth and survival of CRPC cells.[1][2]
Quantitative Data from In Vitro Studies
Preclinical evaluations have demonstrated the efficacy of this compound in a CRPC cellular model. The 22Rv1 cell line, which endogenously expresses both full-length AR and the AR-V7 splice variant, has been a key model for these studies.
Table 1: Effect of this compound on AR-V7 Levels and Cell Viability in 22Rv1 Cells
| Treatment Concentration | Reduction in AR-V7 mRNA Level (%) | Reduction in Cell Viability (%) |
| 10 µM | 20.45% | Correlated with AR-V7 decrease |
| 25 µM | 33.80% | Correlated with AR-V7 decrease |
| Data derived from qRT-PCR results after 24-hour treatment, normalized to actin and compared to DMSO control.[3] |
The reduction in AR-V7 mRNA levels was confirmed at the protein level via Western blot analysis.[1][3][5] These findings establish a clear link between the molecular action of this compound (inhibition of hnRNP A1), the downstream reduction of AR-V7, and the consequential decrease in CRPC cell viability.[3][7]
Table 2: Binding Characteristics of this compound
| Assay | Target Protein Domain | Result |
| Bio-layer Interferometry (BLI) | Purified UP1 domain of hnRNP A1 | Dose-dependent direct binding confirmed |
As demonstrated by Carabet et al., this compound shows a clear, dose-dependent binding signal to the core RNA-binding domain of hnRNP A1, validating it as a direct inhibitor.[1][3][5]
Experimental Protocols and Methodologies
The characterization of this compound involved several key experimental techniques to validate its binding, mechanism, and cellular effects.
Bio-layer Interferometry (BLI)
This technique was used to confirm and quantify the direct binding interaction between this compound and its target protein.
-
Objective: To demonstrate direct, dose-dependent binding of this compound to the hnRNP A1 RNA-binding domain.
-
Methodology: Purified UP1 domain of hnRNP A1 protein is immobilized on a biosensor tip. The tip is then dipped into solutions containing varying concentrations of this compound. The binding and dissociation events are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface. Quercetin, another known hnRNP A1 binder, was used as a positive control.[1][3][5]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was employed to measure the effect of this compound on the messenger RNA (mRNA) levels of AR-V7.
-
Objective: To quantify the reduction in AR-V7 splice variant mRNA following treatment.
-
Methodology: 22Rv1 cells are seeded and treated with this compound (e.g., at 10 µM and 25 µM) or a DMSO vehicle control for a specified period (e.g., 24 hours). Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. qRT-PCR is then conducted using specific primers for AR-V7 and a housekeeping gene (e.g., actin) for normalization. The relative expression of AR-V7 mRNA is calculated using the ∆∆CT method.[3]
Western Blotting
This assay was used to validate that the reduction in AR-V7 mRNA translated to a decrease in AR-V7 protein expression.
-
Objective: To detect and semi-quantify the levels of AR-V7 protein.
-
Methodology: Following treatment with this compound, 22Rv1 cells are lysed to extract total protein. Protein concentrations are determined, and equal amounts are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF), which is then incubated with a primary antibody specific to AR-V7. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[1][3][5]
Cell Viability Assay
To determine the functional consequence of AR-V7 reduction, cell viability assays were performed.
-
Objective: To assess the impact of this compound on the survival and proliferation of CRPC cells.
-
Methodology: 22Rv1 cells are treated with a range of this compound concentrations. After a set incubation period (e.g., 24-72 hours), a reagent such as MTS or MTT is added. This reagent is converted by metabolically active (viable) cells into a colored formazan (B1609692) product. The amount of formazan is measured using a spectrophotometer, and the absorbance is directly proportional to the number of viable cells.[3][7]
Implications and Future Directions
The development of this compound represents a significant step forward in targeting the molecular drivers of therapy resistance in CRPC. By inhibiting the splicing activity of hnRNP A1, this compound effectively reduces the levels of the AR-V7 splice variant, which is a key factor in the failure of current anti-androgen therapies.
Key Implications:
-
Novel Therapeutic Target: this compound validates hnRNP A1 as a druggable target in prostate cancer.[1]
-
Overcoming Resistance: By reducing AR-V7, this approach has the potential to restore sensitivity to existing AR-pathway inhibitors or to be effective as a standalone therapy in AR-V7-positive tumors.
-
Foundation for Further Development: As a first-in-class inhibitor, this compound provides a critical chemical scaffold and proof-of-concept for the development of more potent and selective second-generation inhibitors of hnRNP A1.[2][3][5]
While the initial in vitro data are promising, further preclinical development, including comprehensive in vivo efficacy and toxicology studies in animal models of CRPC, is necessary to advance this compound toward clinical trials.[7] The continued exploration of hnRNP A1 inhibitors like this compound holds considerable promise for addressing the urgent unmet need for effective CRPC treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound racemate | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: The Impact of VPC-80051 on Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-80051 is a novel small molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key regulator of alternative splicing. By modulating the activity of hnRNP A1, this compound has demonstrated significant effects on the alternative splicing of critical genes implicated in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on alternative splicing with a focus on the androgen receptor (AR) splice variant AR-V7, and detailed experimental protocols for studying its activity. Furthermore, this guide presents key quantitative data in a structured format and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and hnRNP A1
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RNA-binding protein that plays a crucial role in multiple aspects of RNA metabolism, including pre-mRNA splicing, mRNA stability, and transport.[1] Dysregulation of hnRNP A1 has been linked to the progression of various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2]
This compound was identified through a computer-aided drug discovery approach as a first-in-class small molecule inhibitor of hnRNP A1 splicing activity.[3] It specifically targets the RNA-binding domain (RBD) of hnRNP A1, thereby disrupting its interaction with target pre-mRNAs and modulating alternative splicing events.[3][4]
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the RNA-binding domain (RBD) of hnRNP A1. This interaction has been characterized using biophysical techniques such as bio-layer interferometry (BLI). The binding of this compound to the hnRNP A1 RBD is predicted to involve a combination of hydrogen bonds and hydrophobic interactions, effectively competing with the binding of pre-mRNA to hnRNP A1.[5] This competitive inhibition alters the normal splicing regulation mediated by hnRNP A1, leading to a shift in the balance of splice isoforms for specific genes.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: Binding Affinity of this compound to hnRNP A1
| Parameter | Value | Method | Reference |
| Binding | Dose-dependent | Bio-Layer Interferometry (BLI) | [6] |
Table 2: Effect of this compound on AR-V7 Levels in 22Rv1 Cells
| Treatment | Concentration (µM) | Effect on AR-V7 mRNA | Effect on AR-V7 Protein | Method | Reference |
| This compound | 10 | Reduction | Reduction | RT-qPCR, Western Blot | [6] |
| This compound | 25 | Further Reduction | Further Reduction | RT-qPCR, Western Blot | [6] |
Table 3: Effect of this compound on Cell Viability in 22Rv1 Cells
| Treatment | Concentration (µM) | Effect on Cell Viability | Method | Reference |
| This compound | >10 | Reduction | Cell Viability Assay | [6] |
Signaling Pathways and Regulatory Networks
The inhibitory action of this compound on hnRNP A1 has implications for several signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these complex relationships.
Caption: this compound inhibits hnRNP A1, affecting splicing of AR, Tau, and Ron.
The NF-κB2/p52 and c-Myc signaling pathway is a key upstream regulator of hnRNP A1 expression.[4][5][6][7] Increased activity of this pathway, often observed in cancer, leads to elevated levels of hnRNP A1. This, in turn, promotes the generation of the AR-V7 splice variant, which is associated with resistance to androgen-targeted therapies in prostate cancer.[4][6][7] this compound, by inhibiting hnRNP A1, can counteract this effect and potentially resensitize cancer cells to treatment.
Furthermore, hnRNP A1 is known to regulate the alternative splicing of other important genes, including Tau and Ron.[8][9][10] In the context of neurodegenerative diseases, altered splicing of Tau is a critical event, and hnRNP A1 plays a role in determining the ratio of 4R-Tau to 3R-Tau isoforms.[9] The Ron proto-oncogene is involved in cell motility, and its alternative splicing, regulated by hnRNP A1, can lead to the production of the oncogenic delta-Ron isoform.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Bio-Layer Interferometry (BLI) for Binding Affinity
Caption: Workflow for Bio-Layer Interferometry (BLI) experiment.
Protocol:
-
Immobilization: Purified recombinant hnRNP A1 protein is immobilized onto a suitable biosensor (e.g., amine-reactive).
-
Baseline: The biosensor with immobilized hnRNP A1 is equilibrated in a running buffer to establish a stable baseline signal.
-
Association: The biosensor is then dipped into solutions containing varying concentrations of this compound. The binding of this compound to hnRNP A1 is monitored in real-time as a change in the interference pattern.
-
Dissociation: After the association phase, the biosensor is returned to the running buffer, and the dissociation of the this compound-hnRNP A1 complex is monitored.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) is calculated.
RT-qPCR for AR-V7 mRNA Levels
Caption: Workflow for RT-qPCR analysis of AR-V7 mRNA.
Protocol:
-
Cell Culture and Treatment: 22Rv1 cells are cultured to approximately 70-80% confluency and then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR using primers specific for the AR-V7 splice junction and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of AR-V7 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in vehicle-treated cells.
Western Blotting for AR-V7 Protein Levels
Caption: Workflow for Western Blot analysis of AR-V7 protein.
Protocol:
-
Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for AR-V7 and a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of hnRNP A1 in alternative splicing and a potential therapeutic lead for diseases driven by aberrant splicing. Its ability to specifically inhibit the hnRNP A1 RBD and modulate the expression of key splice variants like AR-V7 highlights the therapeutic potential of targeting splicing regulatory factors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the effects of this compound and to advance the development of novel splicing modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. hnRNP A1 dysfunction alters RNA splicing and drives neurodegeneration in multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-kappaB2/p52:c-Myc:hnRNPA1 pathway regulates expression of androgen receptor splice variants and enzalutamide sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hnRNP A1 Regulates Alternative Splicing of Tau Exon 10 by Targeting 3' Splice Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Comprehensive Analysis of the Role of hnRNP A1 Function and Dysfunction in the Pathogenesis of Neurodegenerative Disease [frontiersin.org]
- 10. HnRNP A1 controls a splicing regulatory circuit promoting mesenchymal-to-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
VPC-80051: A Technical Guide to its Use as a Chemical Probe for hnRNP A1 Function
Introduction
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed and highly abundant RNA-binding protein (RBP) that plays a critical role in multiple layers of gene regulation.[1] Its functions are diverse, encompassing the regulation of pre-mRNA alternative splicing, mRNA stability and transport, miRNA processing, and translation.[1][2][3] Given its multifaceted role, dysregulation of hnRNP A1 is implicated in various human diseases, including cancer and neurodegenerative disorders.[4][5]
To dissect the complex functions of hnRNP A1, specific and potent molecular tools are required. VPC-80051 has emerged as a first-in-class small molecule inhibitor of hnRNP A1's splicing activity.[6][7] Discovered through a computer-aided drug design approach, this compound serves as a valuable chemical probe for elucidating the specific contributions of hnRNP A1 to cellular processes and disease pathology.[4][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its use in research.
Physicochemical Properties
This compound is a small molecule designed to be cell-permeable, allowing for its use in both biochemical and cell-based assays. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (S)-N-(1-(3,4-Difluorophenyl)ethyl)-1H-indazole-3-carboxamide | [9] |
| CAS Number | 877969-69-2 (Racemic) | [9] |
| Molecular Formula | C16H13F2N3O | [9] |
| Molecular Weight | 301.30 g/mol | [9] |
| Solubility | Soluble in DMSO | [6][9] |
Mechanism of Action and Functional Consequences
This compound functions through direct physical interaction with hnRNP A1. It specifically targets the protein's RNA-binding domain (RBD), the region responsible for recognizing and binding to specific RNA sequences.[4][9][10] By occupying this domain, this compound competitively inhibits the binding of hnRNP A1 to its target pre-mRNA sequences.
This disruption of the hnRNP A1-RNA interaction is particularly consequential for the regulation of alternative splicing.[8] A primary and well-documented downstream effect of this compound is the modulation of androgen receptor (AR) splicing. In castration-resistant prostate cancer (CRPC), hnRNP A1 promotes the production of a constitutively active AR splice variant, AR-V7, which drives therapy resistance.[7][9] Treatment with this compound reduces the levels of AR-V7 mRNA and protein in CRPC cell lines, demonstrating its ability to correct aberrant splicing events.[8][9][11]
Overview of hnRNP A1 Functions
To effectively use this compound as a probe, it is crucial to understand the diverse biological roles of its target, hnRNP A1. The protein is a central hub in RNA metabolism, influencing gene expression from transcription to translation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound from published studies.
| Assay Type | System / Cell Line | Target | Key Metric & Value | Reference |
| Binding Assay | Bio-Layer Interferometry (BLI) | Purified UP1 domain of hnRNP A1 | Dose-dependent direct binding observed. | [8] |
| Splicing Inhibition | 22Rv1 (CRPC cell line) | AR-V7 mRNA and protein | Significant reduction observed at 10 µM and 25 µM . | [8][9] |
| Cell Viability | 22Rv1 (CRPC cell line) | Cell Proliferation | Decreased cell viability correlated with AR-V7 reduction at ~10-25 µM . | [9] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a solid powder.[9] Dissolve the compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[6][12] Sonication may be recommended to ensure complete dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Short-term Storage: Store aliquots at -20°C for up to one month.[10]
-
Long-term Storage: For storage longer than one month, store aliquots at -80°C for up to six months.[10]
-
Working Solutions: When ready for use, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Protocol 2: Assessing Direct Binding via Bio-Layer Interferometry (BLI)
BLI is a label-free method to measure real-time biomolecular interactions. This protocol provides a general workflow for confirming the direct binding of this compound to hnRNP A1.[8]
-
Protein Immobilization: Immobilize purified recombinant hnRNP A1 protein (or its UP1 domain) onto appropriate biosensors (e.g., streptavidin biosensors for a biotinylated protein).
-
Equilibration/Baseline: Equilibrate the biosensors in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to establish a stable baseline.
-
Association: Move the biosensors into wells containing serial dilutions of this compound (and a vehicle control) in assay buffer. Monitor the binding signal in real-time as the compound associates with the immobilized protein.
-
Dissociation: Transfer the biosensors back into wells containing only the assay buffer to monitor the dissociation of the compound from the protein.
-
Data Analysis: Fit the resulting association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Measuring Inhibition of hnRNP A1 Splicing Activity in Cells
This protocol details how to measure the effect of this compound on a known hnRNP A1-regulated splicing event, such as AR-V7 production in 22Rv1 cells.[8][9]
-
Cell Culture: Culture 22Rv1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO-only vehicle control. Incubate for a predetermined time (e.g., 24-48 hours).
-
Harvesting: Harvest the cells. Split the cell pellet for parallel RNA and protein extraction.
Part A: Analysis of mRNA Levels (RT-qPCR) 4. RNA Extraction: Extract total RNA from one portion of the cells using a standard method (e.g., TRIzol or a column-based kit). 5. Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme. 6. Quantitative PCR (qPCR): Perform qPCR using primers specific for the target splice variant (AR-V7) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. 7. Analysis: Calculate the relative change in AR-V7 mRNA expression using the ΔΔCt method.
Part B: Analysis of Protein Levels (Western Blot) 8. Protein Extraction: Lyse the other portion of the cells in RIPA buffer containing protease inhibitors to extract total protein. 9. Quantification: Determine protein concentration using a BCA or Bradford assay. 10. SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. 11. Immunoblotting: Probe the membrane with a primary antibody specific for AR-V7. Also probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin). 12. Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Conclusion
This compound is a pivotal chemical probe for investigating the biological roles of hnRNP A1. Its ability to directly bind and inhibit the protein's RNA-binding domain provides a powerful method for studying the consequences of disrupting hnRNP A1's splicing activity and other RNA-related functions in various physiological and pathological contexts. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of hnRNP A1 biology and the development of more potent and selective inhibitors for therapeutic applications.[7][11]
References
- 1. hnRNP A1 - a ribonucleoprotein regulating gene expression at many levels | Antibody News: Novus Biologicals [novusbio.com]
- 2. hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 5. Frontiers | Suppression of hnRNP A1 binding to HK1 RNA leads to glycolytic dysfunction in Alzheimer’s disease models [frontiersin.org]
- 6. This compound racemate | TargetMol [targetmol.com]
- 7. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 12. selleckchem.com [selleckchem.com]
The Discovery and Development of VPC-80051: A Novel Inhibitor of hnRNP A1 Splicing Activity for Castration-Resistant Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The progression of prostate cancer to a castration-resistant state (CRPC) is a significant clinical challenge, often driven by the reactivation of androgen receptor (AR) signaling. A key mechanism in this process is the expression of constitutively active AR splice variants, most notably AR-V7. The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical regulator of pre-mRNA splicing and plays a pivotal role in the generation of AR-V7.[1] Furthermore, the expression of hnRNP A1 is transcriptionally controlled by the oncoprotein c-Myc, creating a feed-forward loop that promotes CRPC.[1] This intricate signaling network has positioned hnRNP A1 as a compelling therapeutic target. This whitepaper details the discovery and preclinical development of VPC-80051, a first-in-class small molecule inhibitor of hnRNP A1's splicing activity, identified through a computer-aided drug discovery approach.[1]
Discovery of this compound: A Computer-Aided Approach
The discovery of this compound was predicated on a rational, structure-based drug design strategy targeting the RNA-binding domain (RBD) of hnRNP A1. This approach aimed to identify a small molecule that could disrupt the interaction between hnRNP A1 and its target pre-mRNAs, thereby inhibiting its splicing function.
Mechanism of Action: Targeting the c-Myc-hnRNP A1-AR-V7 Axis
This compound was designed to directly interfere with the splicing activity of hnRNP A1. By binding to the RBD of hnRNP A1, this compound is hypothesized to allosterically inhibit the binding of hnRNP A1 to pre-mRNA, thereby preventing the splicing events that lead to the production of the AR-V7 splice variant. This disruption of the c-Myc-hnRNP A1-AR-V7 signaling pathway forms the basis of its therapeutic potential in CRPC.
Preclinical Data
In Vitro Characterization
The preclinical evaluation of this compound demonstrated its direct interaction with hnRNP A1 and its functional effects on AR-V7 expression and cell viability in a CRPC cell line.
| Assay | Description | Result | Reference |
| Binding Affinity | Direct binding of this compound to the purified UP1 domain of hnRNP A1 protein. | Dose-dependent binding observed. | [2] |
| AR-V7 Expression | Western blot analysis of AR-V7 protein levels in 22Rv1 CRPC cells treated with this compound. | Reduction in AR-V7 levels at 10 µM and 25 µM concentrations. | [2] |
| Cell Viability | Assessment of 22Rv1 cell viability upon treatment with this compound. | Reduced cell viability at concentrations greater than 10 µM. | [2] |
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Analysis
-
Objective: To quantify the direct binding of this compound to the hnRNP A1 UP1 domain.
-
Instrumentation: ForteBio Octet RED96 system.
-
Method:
-
Recombinant His-tagged UP1 domain of hnRNP A1 was biotinylated and immobilized on streptavidin-coated biosensors.
-
Biosensors were equilibrated in a baseline buffer.
-
Association of this compound at various concentrations in the assay buffer was measured for a defined period.
-
Dissociation was then measured by moving the biosensors back to the baseline buffer.
-
Binding kinetics and affinity constants were calculated from the resulting sensorgrams.
-
Western Blotting for AR-V7 Protein Levels
-
Objective: To determine the effect of this compound on AR-V7 protein expression in CRPC cells.
-
Cell Line: 22Rv1 castration-resistant prostate cancer cells.
-
Method:
-
22Rv1 cells were seeded and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound or vehicle control for 48 hours.
-
Total cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against AR-V7 and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Objective: To assess the impact of this compound on the viability of CRPC cells.
-
Cell Line: 22Rv1.
-
Method:
-
22Rv1 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a serial dilution of this compound.
-
Following a 72-hour incubation period, cell viability was assessed using a commercial colorimetric assay (e.g., MTT or WST-1).
-
Absorbance was measured using a microplate reader.
-
Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
-
In Vivo Formulation Preparation
For in vivo studies, a suspended solution of this compound can be prepared for oral or intraperitoneal administration.[3]
-
Protocol:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This procedure yields a 2.5 mg/mL suspended solution.
-
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for the treatment of castration-resistant prostate cancer.[1] Its unique mechanism of action, targeting the splicing activity of hnRNP A1 to reduce AR-V7 expression, addresses a key driver of resistance to current therapies.[1][2] The preclinical data demonstrate its ability to engage its target and exert anti-proliferative effects in a relevant cancer cell line.[2] Further development of this compound and its analogs is warranted, including comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and toxicology assessments. This foundational work provides a strong rationale for the continued investigation of hnRNP A1 inhibitors as a new class of therapeutics for advanced prostate cancer.
References
Unraveling the Molecular Interactions of VPC-80051: A Technical Guide
For Immediate Release
VANCOUVER, BC – In a significant advancement for castration-resistant prostate cancer (CRPC) research, the small molecule VPC-80051 has been identified as a direct inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key player in cancer progression. This technical guide provides an in-depth analysis of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.
Core Molecular Target: hnRNP A1
This compound directly targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] By binding to this domain, this compound inhibits the splicing activity of hnRNP A1.[1][2] This interference disrupts the normal function of hnRNP A1 in regulating pre-mRNA splicing, a critical process for gene expression.
The primary downstream effect of this inhibition is the reduction of the androgen receptor splice variant 7 (AR-V7) messenger RNA (mRNA) levels.[1][2] AR-V7 is a constitutively active form of the androgen receptor that is implicated in the development of resistance to anti-androgen therapies in CRPC.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the interaction of this compound with its target and its cellular effects, as determined in the 22Rv1 castration-resistant prostate cancer cell line.
| Parameter | Target/Effect | Value | Cell Line | Reference |
| Binding | hnRNP A1 RBD | Direct Interaction Confirmed | N/A (in vitro) | [1][2] |
| Cellular Activity | Reduction of AR-V7 mRNA and protein levels | ~10-25 µM | 22Rv1 | [2] |
| Cellular Viability | Decreased cell viability | Correlates with AR-V7 reduction | 22Rv1 | [2] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the disruption of the hnRNP A1-mediated alternative splicing of the androgen receptor pre-mRNA. The following diagram illustrates this pathway.
Caption: this compound inhibits hnRNP A1, reducing AR-V7 splicing and subsequent protein expression, thereby countering castration-resistance in prostate cancer.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.
hnRNP A1-VPC-80051 Binding Assay
Objective: To determine the direct binding of this compound to the RNA-binding domain of hnRNP A1.
Method: An electrophoretic mobility shift assay (EMSA) or similar protein-ligand binding assay is performed.
Protocol:
-
Reagents:
-
Purified recombinant hnRNP A1 protein (or its RBD).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Labeled RNA probe known to bind hnRNP A1 (e.g., 32P-labeled RNA oligonucleotide containing the hnRNP A1 binding motif).
-
Native polyacrylamide gel.
-
TBE buffer.
-
-
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of the labeled RNA probe and purified hnRNP A1 protein.
-
Add increasing concentrations of this compound to the reaction mixtures. A control reaction without this compound should be included.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA.
-
Analyze the resulting bands. A decrease in the shifted band (protein-RNA complex) with increasing concentrations of this compound indicates competitive binding to the hnRNP A1 RBD.
-
Caption: Workflow for determining the direct binding of this compound to hnRNP A1 using a gel mobility-shift assay.
Quantification of AR-V7 mRNA Levels
Objective: To measure the effect of this compound on the expression of AR-V7 mRNA in prostate cancer cells.
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Protocol:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Use a consistent amount of RNA for all samples.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AR-V7 expression in this compound-treated samples compared to the vehicle control.
-
Caption: Experimental workflow for quantifying AR-V7 mRNA levels in response to this compound treatment using RT-qPCR.
This comprehensive guide provides a detailed overview of the molecular interactions of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology. The presented data and protocols serve as a foundation for further investigation into the therapeutic potential of targeting hnRNP A1 in castration-resistant prostate cancer.
References
Methodological & Application
Application Notes and Protocols for VPC-80051 in the 22Rv1 Castration-Resistant Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the utilization of VPC-80051, a novel small molecule inhibitor, in the context of the 22Rv1 castration-resistant prostate cancer (CRPC) cell line. This compound targets the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key regulator of RNA splicing.[1] By inhibiting hnRNP A1, this compound effectively reduces the expression of the androgen receptor splice variant 7 (AR-V7), a primary driver of resistance to androgen deprivation therapy in CRPC.[2][1] The 22Rv1 cell line, which endogenously expresses both full-length androgen receptor (AR) and AR-V7, serves as an exemplary in vitro model for studying CRPC and evaluating the efficacy of therapeutic agents like this compound.
This document offers detailed methodologies for cell culture, experimental procedures to assess the biological effects of this compound, and templates for data presentation.
Signaling Pathway of this compound in 22Rv1 Cells
This compound inhibits the splicing activity of hnRNP A1. In castration-resistant prostate cancer, the transcription factor c-Myc upregulates the expression of hnRNP A1.[3][4][5] Subsequently, hnRNP A1 facilitates the alternative splicing of the androgen receptor pre-mRNA, leading to the production of the constitutively active AR-V7 splice variant. AR-V7, lacking the ligand-binding domain, drives androgen-independent cell proliferation and survival, contributing to therapeutic resistance. By inhibiting hnRNP A1, this compound disrupts this pathway, leading to a reduction in AR-V7 levels and a subsequent decrease in CRPC cell viability.[2][1]
Caption: Mechanism of action of this compound in CRPC cells.
Experimental Protocols
22Rv1 Cell Culture
The 22Rv1 cell line is derived from a human prostate carcinoma and is characterized by its androgen-independent growth and expression of both full-length AR and AR-V7.
a. Materials:
-
22Rv1 cells (ATCC CRL-2505)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
DMSO (Dimethyl sulfoxide)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)[6]
b. Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% P/S.[7]
c. Cell Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer to a T75 flask and incubate at 37°C with 5% CO2.
d. Subculturing:
-
Aspirate the medium and rinse the cell monolayer with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet and seed new flasks at a subcultivation ratio of 1:3 to 1:6.[7] Change the medium every 2-3 days.
e. Cryopreservation:
-
Harvest cells as described for subculturing.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of approximately 2 x 10^6 cells/mL.[2]
-
Aliquot 1 mL of the cell suspension into cryogenic vials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Treatment with this compound
a. Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilutions should be made in complete growth medium immediately before use.
b. Treatment of 22Rv1 Cells: Seed 22Rv1 cells in appropriate culture vessels and allow them to adhere overnight. The next day, replace the medium with fresh complete growth medium containing the desired concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. In vitro studies have shown that this compound reduces AR-V7 levels at concentrations of 10 µM and 25 µM.[8]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
a. Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
b. Protocol:
-
Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for AR, AR-V7, and hnRNP A1
This technique is used to detect changes in protein levels.
a. Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR, Anti-AR-V7, Anti-hnRNP A1, Anti-GAPDH or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
b. Protocol:
-
Seed 22Rv1 cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR-V7 at 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control.
RNA Extraction and RT-qPCR for AR-V7 mRNA
This method is used to quantify the levels of AR-V7 messenger RNA.
a. Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for AR-V7 and a housekeeping gene (e.g., GAPDH)
b. Protocol:
-
Treat 22Rv1 cells with this compound as described above.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers for AR-V7 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 mRNA.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
b. Protocol:
-
Seed and treat 22Rv1 cells with this compound in 6-well plates.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow
Caption: General workflow for studying this compound effects.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on 22Rv1 Cell Viability (% of Vehicle Control)
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 5 | 92 ± 5.1 | 85 ± 6.0 | 78 ± 5.9 |
| 10 | 80 ± 4.7 | 65 ± 5.3 | 50 ± 4.8 |
| 25 | 60 ± 5.3 | 45 ± 4.9 | 30 ± 4.2 |
| 50 | 40 ± 4.5 | 25 ± 3.8 | 15 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Protein and mRNA Expression in 22Rv1 Cells (Fold Change vs. Vehicle)
| Treatment (24 Hours) | hnRNP A1 Protein | AR-V7 Protein | AR-V7 mRNA |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.95 ± 0.10 | 0.62 ± 0.09 | 0.55 ± 0.08 |
| This compound (25 µM) | 0.91 ± 0.11 | 0.35 ± 0.07 | 0.28 ± 0.06 |
*Data are presented as mean ± standard deviation from three independent experiments. p < 0.05 compared to vehicle control.
Table 3: Effect of this compound on Apoptosis in 22Rv1 Cells (% of Total Cells)
| Treatment (48 Hours) | Viable (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Vehicle | 92.5 ± 3.1 | 3.2 ± 0.8 | 2.1 ± 0.5 | 2.2 ± 0.6 |
| This compound (10 µM) | 75.4 ± 4.2 | 15.8 ± 2.5 | 5.3 ± 1.1 | 3.5 ± 0.9 |
| This compound (25 µM) | 50.1 ± 5.5 | 30.2 ± 3.7 | 15.6 ± 2.8 | 4.1 ± 1.0 |
*Data are presented as mean ± standard deviation from three independent experiments. p < 0.05 compared to vehicle control.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB2/p52:c-Myc:hnRNPA1 pathway regulates expression of androgen receptor splice variants and enzalutamide sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]
- 7. elabscience.com [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vitro Studies with VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a novel small molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] By inhibiting hnRNP A1, this compound disrupts its splicing activity, leading to a reduction in the levels of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate cancer (CRPC) cell lines.[2][3][4] This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its effective concentration and methodologies for assessing its biological activity.
Mechanism of Action
This compound functions by directly interacting with the RBD of hnRNP A1. This interaction prevents hnRNP A1 from binding to pre-mRNA and regulating alternative splicing events.[4] A critical downstream effect of this inhibition in the context of prostate cancer is the suppression of AR-V7 production.[2][4] AR-V7 is a constitutively active splice variant of the androgen receptor that is implicated in resistance to anti-androgen therapies. The expression of hnRNP A1 itself is regulated by a signaling pathway involving NF-κB2/p52 and c-Myc, which are often upregulated in CRPC.
Effective Concentration for In Vitro Studies
In vitro studies have demonstrated that this compound is effective in the low micromolar range in the 22Rv1 human prostate cancer cell line, which is known to express AR-V7.
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| 22Rv1 | Western Blot | 10 µM and 25 µM | Reduction in AR-V7 protein levels | [2][4] |
| 22Rv1 | Cell Viability | > 10 µM | Reduction in cell viability | [2][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving hnRNP A1 and the mechanism of action for this compound.
Caption: hnRNP A1 signaling and this compound mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
The 22Rv1 cell line is recommended for studying the effects of this compound on AR-V7.
-
Cell Line: 22Rv1 (human prostate carcinoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Western Blot for AR-V7 Detection
This protocol details the detection of AR-V7 protein levels following treatment with this compound.
Materials:
-
22Rv1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-AR-V7
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25 µM) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the AR-V7 signal to the loading control.
Cell Viability Assay (MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
22Rv1 cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
22Rv1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and treat with this compound (e.g., 0, 10, 25 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
22Rv1 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 0, 10, 25 µM) for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols: VPC-80051 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-80051 is a novel small molecule inhibitor targeting the androgen receptor (AR) signaling pathway. Specifically, it has been shown to disrupt the interaction between the AR N-terminal domain (NTD) and co-regulators, a mechanism distinct from traditional anti-androgens. This document provides detailed protocols for the dissolution and preparation of this compound for use in in-vitro cell culture experiments, along with methodologies for assessing its biological activity.
Dissolution and Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following protocol outlines the recommended procedure for preparing a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Aliquoting: Before opening, centrifuge the vial of this compound powder at a low speed to ensure all powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of X g/mol ), add Y µL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Experimental Protocols
The following protocols describe the use of this compound in cell culture to assess its effect on androgen receptor signaling and cell viability.
Cell Culture and Treatment
This protocol outlines the general procedure for treating prostate cancer cell lines with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for AR and PSA Expression
This protocol is used to determine the effect of this compound on the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Protocol:
-
Protein Extraction: Following treatment with this compound, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution |
| Anti-AR | 1:1000 |
| Anti-PSA | 1:1000 |
| Anti-β-actin | 1:5000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its in-vitro characterization.
Caption: Targeted mechanism of this compound on the androgen receptor signaling pathway.
Caption: General experimental workflow for evaluating the in-vitro effects of this compound.
Application Notes and Protocols for VPC-80051 in Demyelination Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a versatile RNA-binding protein critical in the regulation of alternative pre-mRNA splicing.[1][2] While initially investigated for its role in cancer by modulating the splicing of cancer-related transcripts, recent studies have explored its impact on the central nervous system (CNS), particularly in the context of remyelination.[1][3]
In demyelinating diseases such as Multiple Sclerosis, the loss of myelin sheaths protecting nerve axons leads to neurological deficits. Promoting remyelination is a key therapeutic strategy. The protein hnRNP A1 is involved in regulating the expression of essential myelin proteins, including Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG).[4][5] A pivotal study by Queiroz et al. (2025) demonstrated that inhibiting hnRNP A1's splicing activity with this compound during the remyelination phase of a cuprizone-induced demyelination mouse model significantly alters the brain's proteome, affecting key myelin proteins and associated biological pathways.[3][4][6]
These notes provide a detailed protocol based on established methodologies for using this compound in a cuprizone-induced demyelination model, summarizing the available data and visualizing the experimental workflow and proposed mechanism of action.
Mechanism of Action
This compound functions by binding to the RNA-binding domain of hnRNP A1, thereby inhibiting its splicing activity.[1] In the context of remyelination, hnRNP A1 plays a crucial role in the processing and transport of mRNAs for major myelin proteins. By modulating hnRNP A1's activity, this compound is proposed to alter the expression and composition of myelin sheath proteins during the repair phase following demyelination, impacting pathways essential for CNS repair.[3][4]
Caption: Proposed mechanism of this compound action in a remyelination context.
Quantitative Data Summary
The following table summarizes the key proteins affected by this compound treatment during the remyelination phase in the cuprizone (B1210641) mouse model, as identified by proteomic analysis in the study by Queiroz et al.[4][6] While specific fold-change values are not publicly available, the study reported significant alterations in these essential myelination components.
| Protein Class | Protein Name | Abbreviation | Reported Effect of this compound Treatment | Brain Regions Affected |
| Myelin Proteins | Myelin Basic Protein | MBP | Significant Alteration | Corpus Callosum, PFC, HPC |
| Proteolipid Protein | PLP | Significant Alteration | Corpus Callosum, PFC, HPC | |
| Myelin-Associated Glycoprotein | MAG | Significant Alteration | Corpus Callosum, PFC, HPC | |
| Myelin Oligodendrocyte Glycoprotein | MOG | Significant Alteration | Corpus Callosum, PFC, HPC | |
| 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase | CNP | Significant Alteration | Corpus Callosum, PFC, HPC | |
| Associated Pathways | Acid Ceramidase | ASAH1 | Dysregulation (Sphingolipid Metabolism) | Corpus Callosum, PFC, HPC |
| Fatty Acid Amide Hydrolase | FAAH | Dysregulation (Endocannabinoid Signaling) | Corpus Callosum, PFC, HPC | |
| Dynamin | DNM1, 2, 3 | Dysregulation (Synaptic Vesicle Cycle) | Corpus Callosum, PFC, HPC | |
| Glutamate Decarboxylase | GAD1, GAD2 | Dysregulation (GABAergic Synapses) | Corpus Callosum, PFC, HPC | |
| PFC: Prefrontal Cortex, HPC: Hippocampus. Data is derived from the findings of Queiroz et al. (2025).[4][6] |
Experimental Protocols
This section details the protocol for inducing demyelination using cuprizone and the subsequent treatment with this compound during the remyelination phase.
Demyelination Induction: Cuprizone Model
The cuprizone model is a widely used toxic model to induce reproducible demyelination in the CNS, particularly in the corpus callosum.[7][8]
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they show consistent demyelination.[9]
-
Cuprizone Diet: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard powdered chow.[7][8]
-
Duration: The cuprizone diet is administered for 5 weeks to induce acute and substantial demyelination.[6][10]
-
Housing: Animals should be housed with ad libitum access to the cuprizone diet and water. Monitor animal weight and health status regularly.
This compound Treatment Protocol (Remyelination Phase)
Following the 5-week demyelination period, the cuprizone diet is replaced with standard chow to allow for spontaneous remyelination. This compound is administered during this phase.
-
Initiation: Begin this compound treatment on the first day after cessation of the cuprizone diet.
-
Dosage and Administration:
-
Note: The precise dosage and route of administration for this compound in the pivotal demyelination study are not publicly available. Researchers must perform dose-response studies to determine the optimal non-toxic and efficacious dose.
-
Suggested Formulation (for method development): Based on supplier recommendations for in vivo use, a stock solution of this compound can be prepared in DMSO. For administration (e.g., intraperitoneal injection), the stock can be further diluted in a vehicle such as a mix of PEG300, Tween-80, and saline. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. All formulations should be tested for solubility and stability.
-
-
Control Groups:
-
Vehicle Control: Mice receive standard chow (no cuprizone) and vehicle injections.
-
Cuprizone + Vehicle: Mice undergo the 5-week cuprizone diet followed by 5 weeks of vehicle injections.
-
This compound Control: Mice receive standard chow and this compound injections to assess the compound's effect on a healthy CNS.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound demyelination study.
Endpoint Analysis
-
Histology:
-
Luxol Fast Blue (LFB) Staining: To visualize and quantify the extent of demyelination and remyelination in the corpus callosum and other white matter tracts.
-
Immunohistochemistry (IHC): Staining for specific markers such as MBP (myelin sheath), Olig2 (oligodendrocyte lineage cells), and Iba1 (microglia) to assess cellular responses.
-
-
Proteomics:
-
Behavioral Testing:
Conclusion
This compound represents a novel research tool for investigating the role of hnRNP A1-mediated RNA splicing in the regulation of CNS remyelination. The protocols outlined here, based on the foundational cuprizone model and the specific experimental design from Queiroz et al., provide a framework for researchers to explore the therapeutic potential and underlying mechanisms of hnRNP A1 inhibition in demyelinating conditions. Further studies are required to optimize dosing and to fully elucidate the functional consequences of the observed proteomic changes.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of hnRNP A1 Splicing Inhibition on the Brain Remyelination Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of hnRNP A1 Splicing Inhibition on the Brain Remyelination Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study details role of protein that may play a key role in the development of schizophrenia [ods.fapesp.br]
- 6. researchgate.net [researchgate.net]
- 7. Dapsone reduced cuprizone-induced demyelination via targeting Nrf2 and IKB in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Demyelination and Impaired Remyelination in Aged Mice in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting AR-V7 Reduction by VPC-80051
Audience: Researchers, scientists, and drug development professionals.
Introduction
Persistent androgen receptor (AR) signaling is a primary driver of prostate cancer.[1] In advanced stages, particularly in castration-resistant prostate cancer (CRPC), the emergence of AR splice variants (AR-Vs) presents a significant therapeutic challenge. The most well-characterized of these is the Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 lacks the C-terminal ligand-binding domain (LBD), rendering it constitutively active and insensitive to LBD-targeting therapies like enzalutamide.[2][3] Its expression is strongly associated with resistance to second-generation androgen receptor signaling inhibitors.[2][4]
VPC-80051 is a novel small-molecule inhibitor that targets the RNA-binding protein heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[5][6][7] The hnRNP A1 protein is a critical factor in the alternative splicing of AR pre-mRNA to produce AR-V7 mRNA.[8][9] By binding to the RNA-binding domain (RBD) of hnRNP A1, this compound disrupts its splicing activity, leading to a reduction in AR-V7 mRNA and, consequently, AR-V7 protein levels.[5][6][9] This application note provides a detailed protocol for using Western blotting to detect and quantify the reduction of AR-V7 protein in CRPC cells following treatment with this compound.
Mechanism of Action of this compound
The mechanism by which this compound reduces AR-V7 levels is indirect but specific. It does not target the AR-V7 protein itself but rather the machinery responsible for its production at the RNA level.
Principle of the Method
Western blotting is an immunological technique used to detect a specific protein in a complex mixture, such as a cell lysate. This protocol uses Western blotting to quantify the change in AR-V7 protein expression in a CRPC cell line (22Rv1) after treatment with this compound. Total cell lysates are prepared, and proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is incubated with a primary antibody specific to AR-V7, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the resulting band intensities are quantified. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data, ensuring that any observed changes in AR-V7 levels are due to the drug treatment and not variations in sample loading.
Materials and Reagents
-
Cell Line: 22Rv1 human prostate cancer cell line (AR-V7 positive).[10][11]
-
Compound: this compound (MedChemExpress, Selleck Chemicals, or equivalent).[5][7]
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, #89900) supplemented with Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, #78442).
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific, #23225).
-
SDS-PAGE Reagents: 4-12% Bis-Tris Gels, SDS Sample Buffer, Running Buffer.
-
Protein Transfer Reagents: PVDF membrane, Transfer Buffer.
-
Primary Antibodies:
-
Anti-AR-V7 (Rabbit Monoclonal, Clone E308L, Cell Signaling Technology #19672 or RevMAb Biosciences, clone RM7).[10] Recommended dilution: 1:1000.
-
Anti-GAPDH or Anti-β-Actin (Mouse or Rabbit Monoclonal). Recommended dilution: 1:1000 - 1:5000.
-
-
Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (Cell Signaling Technology, #7074). Recommended dilution: 1:2000.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific, #32106).
-
Equipment: Cell culture incubator, centrifuge, sonicator, gel electrophoresis apparatus, Western blot transfer system, imaging system (e.g., ChemiDoc).
Experimental Workflow
Detailed Experimental Protocol
Step 1: Cell Culture and Treatment
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25 µM) for 24-48 hours.[6] The '0 µM' well should be treated with an equivalent volume of DMSO to serve as a vehicle control.
Step 2: Cell Lysis and Protein Extraction [12][13]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg per lane).
Step 4: SDS-PAGE
-
Prepare protein samples by adding 4X SDS sample buffer to the calculated volume of lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a protein ladder in one lane.
-
Run the gel in SDS running buffer at 120V until the dye front reaches the bottom of the gel.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
After transfer, briefly wash the membrane with TBST.
Step 6: Immunoblotting [12]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-AR-V7 antibody (diluted 1:1000 in 5% BSA or milk in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 7: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for a loading control. Incubate the membrane in a stripping buffer, wash, re-block, and then follow the immunoblotting steps (6.2-6.5) using the primary antibody for the loading control (e.g., anti-GAPDH).
-
Densitometry: Quantify the band intensities for AR-V7 and the loading control using image analysis software (e.g., ImageJ). The AR-V7 signal should be normalized to the corresponding loading control signal for each lane.
Data Presentation
The quantitative data obtained from densitometry should be summarized in a table to clearly present the effect of this compound on AR-V7 protein levels.
Table 1: Densitometric Analysis of AR-V7 Protein Levels in 22Rv1 Cells
| Treatment Group | This compound Conc. (µM) | AR-V7 Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized AR-V7 Level (AR-V7/GAPDH) | % Reduction vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 0% |
| Treatment 1 | 10 | 8,150 | 15,350 | 0.53 | 46% |
| Treatment 2 | 25 | 3,580 | 15,600 | 0.23 | 77% |
Note: Data presented are hypothetical and for illustrative purposes only.
Logical Relationship and Expected Outcome
The experiment is designed to test the hypothesis that inhibiting hnRNP A1 with this compound will lead to a dose-dependent decrease in AR-V7 protein, which is expected to correlate with reduced cancer cell viability.
A successful experiment will show a distinct band at the expected molecular weight for AR-V7 (~80 kDa) in the vehicle-treated lane, with the intensity of this band decreasing in lanes corresponding to increasing concentrations of this compound. The intensity of the loading control band (~37 kDa for GAPDH) should remain consistent across all lanes.
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Androgen Receptor (AR-V7 Specific) (E3O8L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. HTRF Androgen Receptor (Variant 7/AR-V7) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
Application Notes and Protocols: Determining the Effect of VPC-80051 on Prostate Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a novel small molecule inhibitor that targets the RNA splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2] This inhibitory action leads to a reduction in the levels of the androgen receptor splice variant AR-V7, a key driver of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC).[1][2] Experimental evidence has demonstrated that this compound can decrease the viability of CRPC cell lines, such as 22Rv1.[3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the viability of prostate cancer cells using a WST-1-based colorimetric assay.
Principle of the WST-1 Assay
The WST-1 assay is a quantitative colorimetric method used to determine cell viability. The assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the cytotoxic or cytostatic effects of compounds like this compound.
Experimental Protocols
Materials and Reagents
-
Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, DU-145)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
Cell Culture and Seeding
-
Culture prostate cancer cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Once the cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and does not exceed a level toxic to the cells (typically ≤ 0.1% DMSO).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent as the treated wells) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
WST-1 Assay and Data Collection
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time should be optimized for the specific cell line and conditions.
-
After incubation, gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can also be used.[4][5]
Data Analysis
-
Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
The quantitative data obtained from the cell viability assay can be summarized in a table for clear comparison.
| Prostate Cancer Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Cell Viability (Mean ± SD) |
| 22Rv1 | 0 (Vehicle Control) | 48 | 100 ± 4.5 |
| 1 | 48 | 85.2 ± 5.1 | |
| 5 | 48 | 62.7 ± 3.9 | |
| 10 | 48 | 41.3 ± 2.8 | |
| 25 | 48 | 20.1 ± 1.9 | |
| 50 | 48 | 8.9 ± 1.2 | |
| PC-3 | 0 (Vehicle Control) | 48 | 100 ± 5.2 |
| 1 | 48 | 92.1 ± 4.8 | |
| 5 | 48 | 75.4 ± 4.1 | |
| 10 | 48 | 55.9 ± 3.5 | |
| 25 | 48 | 33.6 ± 2.4 | |
| 50 | 48 | 15.7 ± 1.8 |
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on prostate cancer cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: In Vivo Formulation and Administration of VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-80051 is a first-in-class small molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] By inhibiting the splicing activity of hnRNP A1, this compound effectively reduces the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC).[1][2][3] While in vitro studies have demonstrated its potential in CRPC cell lines, comprehensive in vivo efficacy and toxicology data in oncology models are not yet publicly available. This document provides a summary of the known formulation and administration protocols for this compound in a preclinical setting and outlines a putative experimental design for future oncology-focused in vivo studies.
Mechanism of Action and Signaling Pathway
This compound was identified through a computer-aided drug discovery approach to specifically bind to the RBD of hnRNP A1.[2][3] This interaction disrupts the normal splicing function of hnRNP A1, leading to a downstream reduction in the levels of AR-V7 mRNA and protein.[1][2][3] The generation of AR-V7 is promoted by a signaling cascade involving NF-κB2/p52 and the c-Myc oncoprotein, which regulate the expression of hnRNPA1.[1] By inhibiting hnRNP A1, this compound effectively intervenes in this pathway, offering a potential therapeutic strategy to overcome resistance in CRPC.
In Vivo Formulation Protocols
Two distinct in vivo formulations for this compound have been reported in the literature. The choice of formulation may depend on the desired route of administration and experimental model.
Table 1: In Vivo Formulations for this compound
| Formulation Component | Protocol 1 (for Oral/Intraperitoneal Injection)[4] | Protocol 2 (for Intraperitoneal Injection)[5] |
| This compound | Target concentration (e.g., 2.5 mg/mL) | Target concentration (e.g., for 3 mg/kg dose) |
| DMSO | 10% | To solubilize |
| PEG300 | 40% | Not specified |
| Tween-80 | 5% | 0.1% |
| Saline (0.9% NaCl) | 45% | To final volume |
| Resulting Solution | Clear solution | Diluted solution |
Detailed Protocol 1: Preparation for Oral/Intraperitoneal Administration[4]
This protocol is designed to achieve a clear solution for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear.
-
It is recommended to prepare this formulation fresh on the day of use.
Detailed Protocol 2: Preparation for Intraperitoneal Administration[5]
This protocol was utilized in a study with C57BL/6 mice.
-
Solubilize this compound in DMSO to create a concentrated stock solution.
-
Prepare a 0.1% Tween-80 solution in saline (v/v).
-
On the day of administration, dilute the this compound DMSO stock solution with the 0.1% Tween-80 in saline to the final desired concentration for injection.
-
The final volume for intraperitoneal injection is typically 10 mL/kg body weight.
In Vivo Administration and Experimental Protocols
To date, the only published in vivo study detailing the administration of this compound was conducted in a cuprizone-induced demyelination mouse model, not in an oncology setting.[5] The protocol from this study is provided as a reference for in vivo administration.
Example Protocol: Intraperitoneal Administration in C57BL/6 Mice[5]
-
Animal Model: Adult male C57BL/6 mice (8 weeks old).
-
Dose: 3 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Formulation: As described in Protocol 2.
-
Dosing Volume: 10 mL/kg body weight.
-
Frequency and Duration: Daily for 5 weeks.
-
Control Group: Vehicle solution (DMSO and 0.1% Tween-80 in saline) administered at the same volume and schedule.
Putative Protocol for a Prostate Cancer Xenograft Study
While no in vivo oncology studies for this compound have been published, a standard preclinical xenograft study could be designed as follows.
Table 2: Hypothetical Experimental Design for a Prostate Cancer Xenograft Study
| Parameter | Description |
| Animal Model | Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. |
| Cell Line | 22Rv1 (human CRPC cell line expressing AR-V7). |
| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 22Rv1 cells in Matrigel into the flank. |
| Tumor Growth Monitoring | Caliper measurements 2-3 times per week. |
| Treatment Initiation | When tumors reach a volume of 100-150 mm³. |
| Treatment Groups | 1. Vehicle Control (i.p. or oral) 2. This compound (dose range, e.g., 3-30 mg/kg, i.p. or oral) 3. Positive Control (e.g., Enzalutamide) |
| Dosing Schedule | Daily or as determined by pharmacokinetic studies. |
| Study Duration | 21-28 days, or until tumors in the control group reach a predetermined endpoint. |
| Primary Endpoints | Tumor growth inhibition (TGI), body weight changes. |
| Secondary Endpoints | Pharmacodynamic analysis of AR-V7 levels in tumor tissue (qRT-PCR, Western blot), survival analysis. |
digraph "Xenograft_Study_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Cell Culture (22Rv1)" -> "Tumor Implantation" [label="Subcutaneous Injection"]; "Tumor Implantation" -> "Tumor Growth Monitoring" [label="Calipers"]; "Tumor Growth Monitoring" -> "Randomization" [label="Tumor Volume ~100 mm³"]; "Randomization" -> "Treatment Groups" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment Groups" -> "Vehicle Control"; "Treatment Groups" -> "this compound"; "Treatment Groups" -> "Positive Control"; "this compound" -> "Dosing & Monitoring"; "Vehicle Control" -> "Dosing & Monitoring"; "Positive Control" -> "Dosing & Monitoring"; "Dosing & Monitoring" -> "Endpoint Analysis" [label="End of Study"]; "Endpoint Analysis" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint Analysis" -> "Tumor Volume/Weight"; "Endpoint Analysis" -> "Body Weight"; "Endpoint Analysis" -> "Biomarker Analysis"; }
Quantitative Data
As there is a lack of in vivo oncology data, the available quantitative data is from in vitro studies.
Table 3: In Vitro Activity of this compound in 22Rv1 CRPC Cells
| Assay | Endpoint | Concentration | Result | Reference |
| Bio-layer Interferometry | Direct Binding to hnRNP A1 | Dose-dependent | Confirmed | [1] |
| Western Blot | AR-V7 Protein Levels | 10 µM | Reduction | [1] |
| 25 µM | Further Reduction | [1] | ||
| Cell Viability | Reduction in Viability | >10 µM | Correlated with AR-V7 decrease | [1] |
Toxicology and Safety
There is currently no publicly available data on the preclinical toxicology of this compound. Standard non-GLP toxicology studies would be required to assess the safety profile of the compound before advancing to clinical trials. These studies would typically evaluate:
-
Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.
-
Acute and Chronic Toxicity: To assess the effects of single and repeated dosing.
-
Organ-Specific Toxicity: Through histopathological examination of major organs.
-
Clinical Pathology: Including hematology and serum chemistry.
Conclusion
This compound is a promising hnRNP A1 inhibitor with a clear mechanism of action relevant to overcoming therapy resistance in CRPC. While in vitro data supports its potential, further in vivo studies in relevant oncology models are necessary to establish its efficacy and safety profile. The formulation and administration protocols outlined in this document provide a starting point for researchers to design and conduct these critical preclinical investigations.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of androgen receptor transactivation and prostate cancer cell growth by heterogeneous nuclear ribonucleoprotein A1 via interaction with androgen receptor coregulator ARA54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Splicing in Diverse Cancer Models Using VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative RNA splicing is a critical process that generates vast proteomic diversity from a limited number of genes. Dysregulation of this process is a hallmark of cancer, leading to the production of oncogenic protein isoforms that can drive tumor progression, metastasis, and drug resistance. A key player in the regulation of alternative splicing is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). Overexpressed in numerous cancers, hnRNP A1 modulates the splicing of a wide array of pre-mRNAs, influencing pathways involved in cell proliferation, apoptosis, and metabolism.[1][2][3][4][5][6]
VPC-80051 is a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of hnRNP A1.[7][8][9] Initially developed and validated in castration-resistant prostate cancer (CRPC) models where it was shown to reduce the levels of the AR-V7 splice variant, its mechanism of action holds promise for the broader study and therapeutic targeting of splicing dysregulation in a variety of cancer contexts.[8][9]
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of hnRNP A1-mediated splicing in various cancer models. Detailed protocols for assessing the impact of this compound on cancer cell viability, specific alternative splicing events, and global splicing profiles are provided.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of hnRNP A1 in cancer-related splicing and the experimental workflow for investigating the effects of its inhibitor, this compound.
Caption: hnRNP A1-mediated alternative splicing pathway in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on cancer cell lines.
Data Presentation: hnRNP A1 Splicing Targets in Various Cancers
The following table summarizes key alternative splicing events regulated by hnRNP A1 in different cancer models, which can be investigated using this compound.
| Target Gene | Cancer Model(s) | Splicing Event Regulated by hnRNP A1 | Functional Consequence of hnRNP A1-mediated Splicing | Potential Impact of this compound |
| Ron | Mesenchymal-like cancer cells | Promotes inclusion of exon 11 | Suppresses the production of the pro-mesenchymal ΔRon isoform, promoting a more epithelial phenotype.[10] | Reversion to a mesenchymal phenotype. |
| Pyruvate Kinase M (PKM) | Various cancers | Promotes inclusion of exon 10, leading to the PKM2 isoform.[2] | Shifts glucose metabolism towards aerobic glycolysis (the Warburg effect), promoting cancer cell proliferation.[2] | Inhibition of the Warburg effect and reduced proliferation. |
| Cyclin-dependent kinase 2 (CDK2) | Oral squamous cell carcinoma | Regulates the inclusion of exon 5.[3] | Drives cancer development.[7] | Cell cycle arrest and reduced proliferation. |
| Caspase-9 (CASP9) | Glioblastoma, Lung Cancer | Promotes exon skipping, generating anti-apoptotic isoforms.[2] | Inhibition of apoptosis.[2] | Sensitization of cancer cells to apoptosis. |
| Bcl-x | Breast and Prostate Cancer | Promotes the production of the anti-apoptotic Bcl-xL isoform.[3] | Evasion of apoptosis.[3] | Increased apoptosis. |
| LAS1L | Lung Cancer | Modulates the splicing of exon 9.[2] | Enhanced lung cancer metastasis.[2] | Reduced metastatic potential. |
Experimental Protocols
Here we provide detailed protocols for investigating the effects of this compound in cancer cell models.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection and Culture:
-
Select cancer cell lines known to overexpress hnRNP A1 or exhibit aberrant splicing of the target genes listed in the table above (e.g., lung cancer cell line A549, breast cancer cell line MDA-MB-231, colon cancer cell line HCT116).
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for RNA extraction).
-
Allow cells to adhere and reach 60-70% confluency.
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)[11][12]
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treat with this compound: After 24 hours, treat the cells with various concentrations of this compound as described in Protocol 1.
-
Add MTT Reagent: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently mix and incubate overnight at 37°C to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)[13][14][15][16][17]
-
RNA Extraction:
-
Treat cells in 6-well plates with this compound as described in Protocol 1.
-
After the incubation period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with random hexamers or oligo(dT) primers.
-
-
PCR Amplification:
-
Design primers flanking the alternative splicing event of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.
-
Perform PCR using a standard Taq DNA polymerase. The PCR program should be optimized for the specific primers and target. A typical program is:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute/kb.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the bands under UV light after staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
The different splice isoforms will appear as bands of different sizes.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the splice isoforms (e.g., percent spliced in [PSI] = [intensity of inclusion isoform] / ([intensity of inclusion isoform] + [intensity of exclusion isoform]) x 100).
-
Protocol 4: Global Splicing Analysis by RNA Sequencing (RNA-Seq)[18][19][20][21][22]
-
RNA Sample Preparation:
-
Extract high-quality total RNA from this compound-treated and control cells as described in Protocol 3. Ensure RNA integrity is high (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries using a kit that preserves strand-specific information (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 30 million reads per sample for differential splicing analysis.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events and detect significant changes between this compound-treated and control samples. Recommended tools include rMATS, MISO, or DEXSeq.[11]
-
Visualization: Visualize the splicing patterns of specific genes using tools like the Integrated Genome Browser (IGB) or Sashimi plots.[12]
-
Conclusion
This compound represents a valuable tool for elucidating the role of hnRNP A1-mediated splicing in a broad range of cancer models. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this inhibitor on cancer cell pathophysiology and to identify novel therapeutic vulnerabilities associated with splicing dysregulation. By combining cell-based assays with targeted and global analyses of alternative splicing, these studies will contribute to a deeper understanding of the complex interplay between RNA processing and tumorigenesis.
References
- 1. hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous nuclear ribonucleoprotein A/B: an emerging group of cancer biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HnRNP A1 controls a splicing regulatory circuit promoting mesenchymal-to-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: VPC-80051 for High-Throughtput Screening of hnRNP A1 Inhibitors
Introduction
VPC-80051 is a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor.[1][2][3] Discovered through a computer-aided drug discovery approach, this compound specifically targets the RNA-binding domain (RBD) of hnRNP A1.[4] The primary mechanism of action of this compound involves the disruption of hnRNP A1's interaction with pre-mRNA, leading to the modulation of alternative splicing events.[4] One of the most significant downstream effects of hnRNP A1 inhibition by this compound is the reduction of the androgen receptor splice variant 7 (AR-V7) messenger RNA (mRNA) and protein levels.[4][5] The AR-V7 variant is a key driver of resistance to androgen-deprivation therapies in castration-resistant prostate cancer (CRPC).[6] By inhibiting the production of AR-V7, this compound presents a promising therapeutic strategy for overcoming drug resistance in advanced prostate cancer. Furthermore, targeting hnRNP A1 with this compound may also serve the dual purpose of reducing c-Myc transcriptional output.[7]
Given its specific mechanism of action, this compound is an invaluable tool for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel inhibitors of hnRNP A1 or modulators of AR-V7 splicing. This application note provides a detailed protocol for a cell-based HTS assay utilizing this compound as a reference compound.
Signaling Pathway
Quantitative Data
The following table summarizes the in vitro activity of this compound in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line.
| Parameter | Value | Cell Line | Reference |
| Effective Concentration for AR-V7 Reduction | ~10-25 µM | 22Rv1 | [4] |
| Correlated Effect | Decreased cell viability | 22Rv1 | [4] |
Experimental Protocols
High-Throughput Screening Assay for hnRNP A1 Inhibitors using a Dual-Luciferase Reporter System
This protocol describes a cell-based, dual-luciferase reporter assay designed for the high-throughput screening of small molecule inhibitors of hnRNP A1-mediated AR-V7 splicing. This compound is used as a positive control for assay validation and performance monitoring.
1. Principle:
A dual-luciferase reporter plasmid is engineered to express two different luciferase enzymes (e.g., Firefly and Renilla) from a single pre-mRNA transcript containing the androgen receptor (AR) genomic region prone to alternative splicing. The expression of one luciferase is dependent on the inclusion of an exon leading to the full-length AR transcript, while the expression of the second luciferase is driven by the alternative splicing event that produces the AR-V7 transcript. A decrease in the AR-V7-associated luciferase signal relative to the full-length AR-associated luciferase signal indicates inhibition of the splicing event.
2. Materials and Reagents:
-
22Rv1 cells (or another suitable prostate cancer cell line expressing AR and AR-V7)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dual-luciferase AR/AR-V7 reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well white, clear-bottom assay plates
-
Dual-Glo® Luciferase Assay System (Promega)
-
Luminometer plate reader
3. Assay Protocol:
a. Cell Seeding:
-
Culture 22Rv1 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
b. Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For a 384-well plate, dilute the dual-luciferase reporter plasmid and the transfection reagent in serum-free medium.
-
Add 5 µL of the transfection mix to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
c. Compound Addition:
-
Prepare a serial dilution of this compound in DMSO to be used as a positive control (e.g., from 100 µM to 0.1 µM).
-
Dilute the test compounds and this compound in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds or controls to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
d. Luciferase Assay:
-
Equilibrate the assay plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 20 µL of the Dual-Glo® Luciferase Reagent (for Firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Firefly luminescence using a plate reader.
-
Add 20 µL of the Dual-Glo® Stop & Glo® Reagent (for Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using a plate reader.
4. Data Analysis:
-
Calculate the ratio of the AR-V7-associated luciferase signal to the full-length AR-associated luciferase signal for each well.
-
Normalize the ratios to the DMSO control wells.
-
Plot the normalized ratios against the compound concentrations to generate dose-response curves.
-
Calculate the IC50 values for the active compounds and the this compound positive control.
Experimental Workflow
Conclusion
This compound is a well-characterized inhibitor of hnRNP A1 and serves as an excellent tool for the development and validation of high-throughput screening assays. The provided protocol for a dual-luciferase reporter assay offers a robust and sensitive method for identifying novel modulators of AR-V7 alternative splicing. This approach can accelerate the discovery of new therapeutic agents for the treatment of castration-resistant prostate cancer and other diseases driven by aberrant splicing events.
References
- 1. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound racemate | TargetMol [targetmol.com]
- 3. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen Receptor Splice Variant, AR-V7, as a Biomarker of Resistance to Androgen Axis-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VPC-80051 solubility and stability issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with VPC-80051. The following information addresses common questions and issues related to the solubility and stability of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first-in-class small molecule inhibitor that targets the splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3][4][5] It functions by directly interacting with the RNA-binding domain (RBD) of hnRNP A1.[3][4][5][6][7] This interaction prevents hnRNP A1 from binding to pre-mRNA, thereby modulating alternative splicing events. A key outcome of this inhibition is the reduction of the androgen receptor splice variant AR-V7 messenger levels, which is implicated in the development of castration-resistant prostate cancer (CRPC).[3][4][6]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is a hydrophobic molecule and is generally insoluble in water.[8] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][6] For in vivo experiments, co-solvent systems are typically required.
Data Presentation: Solubility of this compound
| Solvent/System | Maximum Solubility | Notes |
| DMSO | 55-100 mg/mL (182.55-331.91 mM) | Sonication or gentle warming may be required.[1][8][9] Use fresh, anhydrous DMSO as it is hygroscopic.[8] |
| Ethanol | 30 mg/mL | - |
| Water | Insoluble | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.30 mM) | Results in a clear solution. Recommended for in vivo use.[9][10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.30 mM) | Results in a clear solution. Recommended for in vivo use.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (8.30 mM) | Results in a suspended solution; requires sonication.[9] |
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What can I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your assay to ensure it remains below its aqueous solubility limit.
-
Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects on your cells.[11]
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer can help maintain the solubility of hydrophobic compounds.[12]
-
Adjust Buffer pH: If your experimental conditions permit, adjusting the pH of your buffer may improve the solubility of this compound, as it contains ionizable groups.[12]
-
Consider Serum Concentration: The presence of serum proteins in cell culture media can impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experiment allows.[12]
Q4: How should I store this compound stock solutions to ensure stability?
Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[9]
-
In Solvent (DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption.[8] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8][10][13]
Q5: I am concerned about the stability of this compound in my assay medium over the course of a long experiment. How can I check this?
You can perform a time-course experiment to assess the stability and activity of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 301.30)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 301.30 g/mol = 0.003013 g = 3.013 mg.
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, use a sonicator for short bursts or gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[12]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Purpose: To determine the approximate solubility limit of this compound in your specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 600 nm)
Procedure:
-
Prepare a Serial Dilution in DMSO:
-
In a 96-well plate or microcentrifuge tubes, create a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO. For example, start with 10 mM, then dilute to 5 mM, 2.5 mM, 1.25 mM, and so on.
-
-
Dilution into Aqueous Buffer:
-
In a new 96-well plate, add 98 µL of your aqueous buffer to each well.
-
Add 2 µL of each DMSO concentration from your serial dilution to the corresponding wells containing the buffer. This will create a range of final compound concentrations in 2% DMSO.
-
-
Equilibration and Measurement:
-
Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the light scattering or turbidity of each well using a plate reader. An increase in signal compared to the buffer-only control indicates precipitation.
-
-
Analysis:
-
The highest concentration that remains clear (no visible precipitate and no significant increase in light scattering) is the approximate kinetic solubility of this compound in your buffer.
-
References
- 1. This compound racemate | TargetMol [targetmol.com]
- 2. This compound |CAS:877969-69-2 (Racemate) Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 6. medkoo.com [medkoo.com]
- 7. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. arctomsci.com [arctomsci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing VPC-80051 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VPC-80051, a small molecule inhibitor of the RNA-binding protein hnRNP A1. The following resources offer troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental design and minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3][4] hnRNP A1 is a crucial protein involved in various aspects of RNA metabolism, including pre-mRNA splicing. By inhibiting hnRNP A1, this compound can modulate the alternative splicing of certain genes.
Q2: What is the primary known therapeutic application of this compound?
A2: this compound has been investigated for its potential in treating castration-resistant prostate cancer (CRPC). It has been shown to reduce the levels of androgen receptor splice variant 7 (AR-V7) in CRPC cell lines.[1][4] The AR-V7 variant is a constitutively active form of the androgen receptor that drives resistance to anti-androgen therapies. By decreasing AR-V7 levels, this compound can reduce the viability of CRPC cells.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published studies, the effective concentration of this compound for reducing AR-V7 levels and decreasing cell viability in 22Rv1 CRPC cells is in the range of 10-25 µM.[3] However, the optimal concentration will be cell-line dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration for your specific cell type to minimize potential off-target effects and cytotoxicity.
Q4: How can I minimize the risk of off-target effects and cytotoxicity in my experiments?
A4: Minimizing off-target effects is critical for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: As mentioned, titrate this compound to identify the lowest concentration that yields the desired biological effect.[5]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to account for any effects of the solvent on your cells.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods, such as siRNA/shRNA knockdown of hnRNP A1, to ensure the observed phenotype is a direct result of targeting hnRNP A1.
-
Assess Target Engagement: If possible, measure the direct binding of this compound to hnRNP A1 in your experimental system to confirm it is reaching its intended target.
Q5: Is there any information on the effects of this compound in non-cancerous cells or in vivo?
A5: While most published research has focused on cancer cell lines, one study investigated the effects of this compound in mice. In this study, the compound was administered to mice during a remyelination period following cuprizone-induced demyelination. The study noted significant alterations in the expression of essential myelination proteins and some behavioral changes in the mice treated with this compound.[6] This suggests that this compound can have biological effects in non-cancerous tissues and that careful dose optimization and monitoring for off-target effects are crucial.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments with this compound.
Issue 1: High levels of cytotoxicity observed across all concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to this compound. | Expand the dose-response curve to include much lower concentrations. Start from the nanomolar range and titrate up. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
| Poor compound solubility. | Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Precipitated compound can cause non-specific effects. |
| Sub-optimal cell health. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or unhealthy cells can be more susceptible to stress.[7] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[7] |
| Inconsistent incubation times. | Ensure that incubation times with this compound are kept consistent across all experiments. |
| Reagent variability. | Use fresh media and supplements. Aliquot and freeze supplements to maintain their stability.[7] |
| Plate edge effects. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS instead. |
Issue 3: Observed phenotype does not correlate with hnRNP A1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | Use a structurally unrelated hnRNP A1 inhibitor (if available) or perform an hnRNP A1 knockdown experiment (e.g., using siRNA) to see if the phenotype is recapitulated. |
| Cell line-specific signaling pathways. | The downstream effects of hnRNP A1 inhibition may vary between different cell types. Characterize the relevant signaling pathways in your specific cell line. |
| Incorrect assay endpoint. | Ensure the chosen assay is appropriate for measuring the expected biological outcome of hnRNP A1 inhibition. |
Experimental Protocols
Below are detailed protocols for two common cytotoxicity assays.
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
Objective: To determine the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer and coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare a single-cell suspension of your cells.
-
In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Carefully load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the experimental wells.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Incubate the plate for the desired treatment duration.
-
Following the manufacturer's instructions for the LDH assay kit, transfer the appropriate volume of cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for cytotoxicity assays.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Impacts of hnRNP A1 Splicing Inhibition on the Brain Remyelination Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Addressing off-target effects of VPC-80051 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VPC-80051, a small molecule inhibitor of the RNA-binding protein hnRNP A1. The information provided is intended to help users address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that directly targets the RNA-binding domain (RBD) of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] By binding to the RBD, this compound disrupts the interaction of hnRNP A1 with pre-mRNA, thereby modulating alternative splicing events.[2] Its most well-characterized on-target effect is the reduction of the AR-V7 splice variant of the androgen receptor, which is a key driver of resistance in castration-resistant prostate cancer (CRPC).[1][2][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of hnRNP A1's splicing activity.[3][4] This leads to a dose-dependent reduction in the mRNA and protein levels of the AR-V7 splice variant in cell lines such as 22Rv1.[1][2] Consequently, this can lead to decreased viability of CRPC cells that are dependent on AR-V7 signaling.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While a comprehensive off-target profile for this compound is not publicly available, potential off-target effects can be inferred from the broad cellular functions of its target, hnRNP A1. hnRNP A1 is a multifunctional protein involved in various aspects of RNA metabolism, including:
-
Alternative splicing of other pre-mRNAs: Besides the androgen receptor, hnRNP A1 is known to regulate the splicing of other transcripts, such as the Ron tyrosine kinase receptor and hnRNP A2/B1.[5] Inhibition of hnRNP A1 could therefore lead to unintended alterations in the splicing of these and other transcripts.
-
Transcription and mRNA stability: hnRNP A1 can influence gene transcription and the stability of mRNAs.[6] Therefore, treatment with this compound might lead to unexpected changes in the expression levels of various genes.
-
Translation and miRNA processing: hnRNP A1 is also involved in the regulation of protein translation and the processing of microRNAs.[7] Inhibition of these functions could have widespread effects on cellular processes.
-
Glycolytic function: In Alzheimer's disease models, inhibition of hnRNP A1 has been shown to affect glycolytic pathways.[8]
Researchers should be aware of these possibilities and design experiments to control for and identify potential off-target effects.
Q4: In which cell lines and at what concentrations has this compound been shown to be effective?
A4: this compound has been demonstrated to be effective in the 22Rv1 castration-resistant prostate cancer cell line at concentrations of approximately 10-25 µM, where it reduces AR-V7 levels and cell viability.[1][2] In another study using the mouse hippocampal neuron cell line HT22, a concentration of 50 µM was used to inhibit hnRNP A1.[8] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in AR-V7 levels after treating my cells with this compound.
-
Question: What are the possible reasons for not seeing a reduction in AR-V7? Answer:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cells.
-
Insufficient Treatment Duration: The time required to observe a decrease in AR-V7 mRNA and protein may vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Compound Instability: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions in culture medium for each experiment.
-
Low Endogenous AR-V7 Expression: Confirm that your cell line expresses detectable levels of AR-V7 at baseline. Cell lines like 22Rv1 are known to express high levels.
-
Experimental Technique: Verify the efficiency of your RNA extraction and the specificity of your primers for RT-qPCR, or the quality of your antibody for Western blotting.
-
Issue 2: I am observing a significant decrease in cell viability at concentrations where I don't see a strong reduction in AR-V7.
-
Question: Could this be due to off-target effects? Answer: Yes, this is a possibility. The observed cytotoxicity could be due to the inhibition of other essential functions of hnRNP A1 or off-target binding to other proteins.
-
Recommendation:
-
Control Experiments: Include a positive control compound that induces AR-V7 degradation through a different mechanism, and a negative control (e.g., an inactive analog of this compound if available).
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing an AR-V7 construct to see if it can rescue the viability phenotype.
-
Investigate Other hnRNP A1 Functions: Assess the impact of this compound on other known hnRNP A1-regulated processes, such as the splicing of other transcripts (e.g., Ron).
-
Broad Cellular Health Assessment: Evaluate markers of apoptosis and cell cycle arrest to understand the mechanism of cell death.
-
-
Issue 3: I am seeing unexpected changes in the expression of genes unrelated to the androgen receptor pathway.
-
Question: How can I determine if these are off-target effects of this compound? Answer: Given the multifaceted role of hnRNP A1 in gene expression, these changes could be a consequence of on-target inhibition. However, off-target effects cannot be ruled out without further investigation.
-
Recommendation:
-
Transcriptome Analysis: Perform RNA-sequencing to get a global view of the gene expression changes induced by this compound. Analyze the affected pathways to see if they are consistent with known hnRNP A1 functions.
-
Validate with a Different hnRNP A1 Inhibitor: If another hnRNP A1 inhibitor with a different chemical scaffold is available, check if it reproduces the same gene expression changes.
-
siRNA Knockdown of hnRNP A1: Compare the gene expression profile from this compound treatment with that of siRNA-mediated knockdown of hnRNP A1. A high degree of overlap would suggest that the effects are on-target.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Concentration | ~10-25 µM | 22Rv1 | Cell Viability / AR-V7 Reduction | [1][2] |
| Effective Concentration | 50 µM | HT22 | hnRNP A1 Inhibition | [8] |
| Binding Affinity (Kd) | Not Available | - | - | - |
| IC50 | Not Available | - | - | - |
| Ki | Not Available | - | - | - |
Experimental Protocols
1. Western Blotting for AR-V7 and hnRNP A1
This protocol is for verifying the on-target effect of this compound on AR-V7 protein levels and confirming the presence of the target protein, hnRNP A1.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR-V7 and hnRNP A1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
2. RT-qPCR for AR-V7 mRNA Levels
This protocol is for quantifying the effect of this compound on the transcript levels of the AR-V7 splice variant.
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers specific for AR-V7, and the synthesized cDNA.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AR-V7 expression.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HnRNP A1 controls a splicing regulatory circuit promoting mesenchymal-to-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Navigating Inconsistent Results with VPC-80051: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and handling inconsistent results that may arise during experiments with VPC-80051, a small molecule inhibitor of the hnRNP A1 splicing factor.[1][2] By addressing common issues in a question-and-answer format, this guide aims to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable or no effect of this compound on AR-V7 levels in our castration-resistant prostate cancer (CRPC) cell lines. What are the potential causes?
Inconsistent effects of this compound on its target, the androgen receptor splice variant AR-V7, can stem from several factors categorized into three main areas: the compound itself, the cell culture system, and the experimental protocol.
Troubleshooting Workflow: No or Inconsistent Effect of this compound
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Q2: How can we be sure our this compound compound is active?
The stability and handling of this compound are critical for its activity.
-
Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Solubility and Preparation: Ensure the compound is fully dissolved. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For cell-based assays, prepare fresh dilutions from a concentrated stock in an appropriate solvent like DMSO. It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
-
Quality Control: If you suspect compound degradation, consider performing a quality control check, such as mass spectrometry, to confirm its integrity.
Q3: Could our cell line be the source of the inconsistency?
Yes, cell line health and characteristics are a common source of variability in cell-based assays.[3][4]
-
Cell Health: Ensure cells are healthy, adherent, and at the appropriate confluency before starting the experiment.[5] Poor cell health can lead to unreliable results.[5]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Target Expression: Verify the expression levels of hnRNP A1 and AR-V7 in your specific cell line and passage number. It has been noted that the passage number can influence experimental outcomes.[3][4] this compound has been shown to reduce AR-V7 mRNA levels in the 22Rv1 CRPC cell line.[2][6]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a defined passage range for all experiments.
| Parameter | Recommendation | Rationale |
| Cell Confluency | 70-80% at time of treatment | Ensures cells are in a logarithmic growth phase and avoids artifacts from overgrowth. |
| Passage Number | Use cells below passage 20 (or as recommended for the specific cell line) | Minimizes genetic and phenotypic drift that can occur at high passage numbers.[3][4] |
| Mycoplasma Testing | Monthly | Mycoplasma can alter cellular metabolism, gene expression, and response to treatment. |
Q4: What are the key parameters to optimize in our experimental protocol?
Suboptimal experimental design can mask the true effect of this compound.[7]
-
Treatment Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint. A reduction in AR-V7 levels has been observed with 10 and 25 µM of this compound.[6]
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results.[4] Optimize seeding density to ensure even cell distribution and appropriate confluency at the time of analysis.
-
Assay Readout: The choice of assay and detection method can impact results. For example, when using microplate readers, factors like the choice of plate color (black for fluorescence, white for luminescence) and optimizing the focal height can improve signal-to-noise ratios.[4][8]
| Parameter | Starting Point | Optimization Strategy |
| This compound Concentration | 1-50 µM | Test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to generate a dose-response curve. |
| Treatment Duration | 24-72 hours | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window. |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Titrate cell number to achieve 70-80% confluency at the time of treatment. |
Experimental Protocols
Protocol: Western Blot for AR-V7 Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against AR-V7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol: Quantitative RT-PCR for AR-V7 mRNA Levels
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a commercial kit.
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for AR-V7 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method.
Signaling Pathway
This compound was developed to directly target the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2][9] By inhibiting the splicing activity of hnRNP A1, this compound leads to a reduction in the levels of the AR-V7 splice variant.[2][6] AR-V7 is a constitutively active form of the androgen receptor that drives resistance to castration in prostate cancer.[6]
Caption: The inhibitory effect of this compound on the hnRNP A1-mediated splicing of AR-V7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 4. youtube.com [youtube.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
Cell line-specific responses to VPC-80051 and how to address them
Welcome to the technical support center for VPC-80051, a small molecule inhibitor of the hnRNP A1 splicing factor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cell line-specific responses to this compound and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] By binding to the RBD of hnRNP A1, this compound disrupts the interaction of hnRNP A1 with pre-mRNA, thereby modulating alternative splicing events.[1][2][3] In the context of castration-resistant prostate cancer (CRPC), this inhibition leads to a reduction in the messenger RNA (mRNA) levels of the androgen receptor splice variant 7 (AR-V7).[1][2][3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: The primary published data on this compound focuses on its activity in the 22Rv1 human prostate cancer cell line, which is a model for castration-resistant prostate cancer and is known to express AR-V7.[1][2][3] In these cells, this compound has been demonstrated to reduce AR-V7 mRNA and protein levels, leading to decreased cell viability.[1]
Q3: Why might I observe a minimal or no response to this compound in my cell line of interest?
A3: The response to this compound is likely dependent on several factors related to the cellular context:
-
hnRNP A1 Expression: As the direct target of this compound, the expression level of hnRNP A1 is a critical determinant of sensitivity. Cell lines with low or absent hnRNP A1 expression may not respond to the inhibitor. hnRNP A1 is known to be overexpressed in several cancer types, including lung, breast, and colon cancer.
-
Dependence on hnRNP A1-mediated splicing: The survival and proliferation of a given cell line might not be dependent on the specific alternative splicing events regulated by hnRNP A1.
-
Presence of specific downstream targets: In prostate cancer, the sensitivity to this compound is linked to the presence of AR-V7, a key driver of resistance to androgen deprivation therapy.[1] Cell lines that do not express AR-V7 or do not rely on it for their growth may be less sensitive.
-
Cellular uptake and metabolism: Differences in the ability of cells to take up the compound or metabolize it can also contribute to varied responses.
Q4: Are there known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms could include:
-
Mutations in the RNA-binding domain of hnRNP A1 that prevent this compound binding.
-
Upregulation of drug efflux pumps that remove the compound from the cell.
-
Activation of compensatory signaling pathways that bypass the effects of hnRNP A1 inhibition.
-
Alterations in the expression of other splicing factors that can compensate for the inhibition of hnRNP A1.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low reduction in cell viability | 1. Suboptimal concentration of this compound. 2. Low expression of hnRNP A1 in the target cell line. 3. Cell line is not dependent on hnRNP A1-mediated splicing for survival. 4. In the context of prostate cancer, the cell line may not express AR-V7. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Confirm hnRNP A1 expression in your cell line by Western blot or qRT-PCR. 3. Investigate the role of other hnRNP A1-regulated splicing events in your cell line of interest. 4. Verify AR-V7 expression in your prostate cancer cell line. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. 3. Inconsistent treatment duration. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Aliquot to avoid repeated freeze-thaw cycles. 3. Ensure consistent timing of drug treatment across all experiments. |
| Difficulty confirming the effect on AR-V7 | 1. Inefficient protein extraction or RNA isolation. 2. Issues with antibody performance in Western blotting. 3. Suboptimal qRT-PCR primer design or reaction conditions. | 1. Optimize your protein lysis or RNA extraction protocols for your specific cell line. 2. Validate your AR-V7 antibody with appropriate positive (e.g., 22Rv1) and negative (e.g., PC3, DU145) control cell lines.[5] 3. Design and validate qRT-PCR primers for AR-V7 and use appropriate housekeeping genes for normalization. |
Cell Line-Specific Responses to this compound: A Data-Driven Approach
The sensitivity of different cell lines to this compound is expected to vary based on their molecular characteristics. Below is an illustrative table showcasing the type of data that is crucial for interpreting cell line-specific responses.
Disclaimer: The following table contains hypothetical data for illustrative purposes only. Actual IC50 values for this compound in these cell lines may differ and should be determined experimentally.
| Cell Line | Cancer Type | hnRNP A1 Expression (Relative) | AR-V7 Expression | Hypothetical this compound IC50 (µM) |
| 22Rv1 | Prostate Cancer | High | Positive | 10 - 25 |
| VCaP | Prostate Cancer | Moderate | Positive | 25 - 50 |
| LNCaP | Prostate Cancer | Moderate | Low/Negative | > 50 |
| PC3 | Prostate Cancer | Low | Negative | > 100 |
| DU145 | Prostate Cancer | Low | Negative | > 100 |
| A549 | Lung Cancer | High | N/A | To be determined |
| MCF7 | Breast Cancer | High | N/A | To be determined |
N/A: Not Applicable
This table highlights the principle that cell lines with high expression of the target (hnRNP A1) and a dependency on a key downstream event (AR-V7 expression in prostate cancer) are more likely to be sensitive to this compound.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot for AR-V7 Detection
This protocol allows for the qualitative and semi-quantitative analysis of AR-V7 protein expression.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
qRT-PCR for AR-V7 mRNA Quantification
This protocol is for the quantitative measurement of AR-V7 mRNA levels.
-
RNA Isolation:
-
Treat cells with this compound as required.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for AR-V7.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction conditions will depend on the polymerase and qPCR machine used.
-
-
Data Analysis:
-
Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method.
-
Normalize the expression levels to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits hnRNP A1, altering AR pre-mRNA splicing.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Best practices for storing and handling VPC-80051 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VPC-80051 solutions, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage, -20°C is suitable for up to one month.[1][2][3]
Q3: Can I store my this compound stock solution at -20°C for longer than one month?
A3: Storing the stock solution at -20°C for longer than one month is not recommended as it may affect the stability and efficacy of the compound.[1][2][3]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed, gently warm the solution and use sonication to aid in redissolving the compound. To prevent precipitation, ensure that the DMSO used is anhydrous, as moisture can reduce solubility.[4][5]
Q5: What is the maximum final concentration of DMSO that is generally tolerated in cell culture experiments?
A5: The final concentration of DMSO in cell culture media should typically not exceed 0.1%. If a higher concentration is necessary, it is crucial to run a vehicle control experiment to assess the effect of the solvent on the cells.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no efficacy of this compound in cell-based assays | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Incorrect Vehicle Control: The vehicle control may not accurately reflect the experimental conditions. | 1. Use a fresh aliquot of the stock solution. Prepare new stock solutions from powder if necessary. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations between 10 µM and 50 µM have been used in published studies.[6][7] 3. Ensure the vehicle control contains the same final concentration of DMSO as the experimental samples. |
| Precipitation of this compound in cell culture medium | 1. Low Solubility in Aqueous Media: this compound is sparingly soluble in aqueous solutions. 2. High Final Concentration: The desired final concentration may exceed the solubility limit in the culture medium. | 1. Prepare the working solution by diluting the DMSO stock solution in pre-warmed culture medium with vigorous mixing. 2. If precipitation persists, consider using a carrier solvent system, such as PEG300 and Tween-80, for in vivo or specific in vitro applications.[1][2] |
| Inconsistent results between experiments | 1. Variability in Solution Preparation: Inconsistent dilution of the stock solution. 2. Cell Passage Number: Different cell passages may exhibit varying sensitivity to the compound. 3. Incubation Time: The duration of treatment may not be optimal. | 1. Ensure accurate and consistent pipetting when preparing working solutions. 2. Use cells within a consistent and narrow passage number range for all related experiments. 3. Perform a time-course experiment to identify the optimal treatment duration. |
| Observed cell toxicity unrelated to the expected mechanism of action | 1. High DMSO Concentration: The final DMSO concentration may be toxic to the cells. 2. Off-target effects of this compound: At high concentrations, the compound may have off-target effects. | 1. Lower the final DMSO concentration to below 0.1% or conduct a DMSO toxicity control.[5] 2. Lower the concentration of this compound and perform experiments to confirm that the observed phenotype is due to the inhibition of hnRNP A1. |
Experimental Protocols
Western Blot Analysis of AR-V7 Reduction in 22Rv1 Cells
This protocol describes a method to assess the efficacy of this compound in reducing the levels of the AR-V7 splice variant in the 22Rv1 castration-resistant prostate cancer cell line.[6]
Materials:
-
22Rv1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR-V7, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate 22Rv1 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the AR-V7 signal to the loading control.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits hnRNP A1, leading to reduced alternative splicing and lower levels of AR-V7 mRNA.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for assessing the effect of this compound on AR-V7 protein levels using Western Blot.
References
- 1. Impacts of hnRNP A1 Splicing Inhibition on the Brain Remyelination Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of hnRNP A1 binding to HK1 RNA leads to glycolytic dysfunction in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential artifacts in VPC-80051 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VPC-80051. The information is designed to help identify and mitigate potential artifacts and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] It functions by directly interacting with the RNA-binding domain (RBD) of hnRNP A1.[1][2][3] This interaction prevents hnRNP A1 from binding to pre-mRNA, thereby modulating alternative splicing events. A primary reported outcome of this inhibition is the reduction of the AR-V7 splice variant of the androgen receptor, which is a driver of resistance in castration-resistant prostate cancer (CRPC).[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[4][5][6] For long-term storage, the solid powder form should be kept at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, various formulations are suggested, often involving co-solvents like PEG300 and Tween-80, or suspension in corn oil.[5][7]
Q3: I am observing high levels of cytotoxicity in my cell culture experiments. Is this expected?
While this compound has been shown to reduce the viability of cancer cells like 22Rv1, excessive cytotoxicity, especially at low concentrations, could be an artifact.[2] Consider the following potential causes:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced cell death. Always include a vehicle-only control in your experiments.
-
Compound Instability: Degradation of the compound could lead to toxic byproducts. Use freshly prepared dilutions from a properly stored stock solution for each experiment.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may affect pathways other than the intended target, leading to toxicity. It is crucial to perform dose-response experiments to identify an optimal concentration with minimal toxicity.
-
Cell Health: Ensure your cells are healthy and not under stress from other factors such as contamination or suboptimal culture conditions.
Q4: How can I confirm that the observed effects are due to the specific inhibition of hnRNP A1?
Distinguishing on-target from off-target effects is a critical aspect of using any small molecule inhibitor. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If available, using another inhibitor of hnRNP A1 with a different chemical structure can help verify that the observed phenotype is a result of targeting hnRNP A1.
-
Rescue Experiments: If possible, overexpressing a form of hnRNP A1 that is resistant to this compound (if such a mutant exists) could rescue the observed phenotype, providing strong evidence for on-target activity.
-
Knockdown/Knockout Controls: Comparing the effects of this compound to those of siRNA or shRNA-mediated knockdown of hnRNP A1 can help determine if the pharmacological and genetic inhibition of the target produce similar outcomes.
-
Monitor Downstream Targets: In addition to your primary endpoint, assess the levels of known downstream targets of hnRNP A1, such as the AR-V7 splice variant, to confirm target engagement.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
Potential Causes & Mitigation Strategies
| Potential Cause | Mitigation Strategy |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Variations in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated and use consistent pipetting techniques, especially when preparing serial dilutions. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the stock solvent (DMSO) before further dilution into aqueous media. Sonication may aid in dissolution.[6] |
Problem 2: this compound precipitates out of solution in cell culture media.
Potential Causes & Mitigation Strategies
| Potential Cause | Mitigation Strategy |
| Poor Aqueous Solubility | While this compound is soluble in DMSO, its solubility in aqueous media is limited.[4] Ensure the final concentration of DMSO is sufficient to maintain solubility without causing toxicity. |
| Media Components | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and affect their solubility. Test the stability and solubility of this compound in your specific media formulation. |
| pH of the Medium | The pH of the culture medium can influence the solubility of small molecules. Ensure the pH is stable throughout the experiment. |
Problem 3: Unexpected changes in gene expression or cellular pathways unrelated to the known function of hnRNP A1.
Potential Causes & Mitigation Strategies
| Potential Cause | Mitigation Strategy |
| Broad Role of hnRNP A1 | hnRNP A1 is a multi-functional RNA-binding protein involved in various aspects of RNA metabolism, including transcription, mRNA stability, and translation.[5][8] Inhibition of hnRNP A1 can therefore have widespread and pleiotropic effects on gene expression. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other proteins with similar binding pockets. Perform dose-response experiments and use the lowest effective concentration. |
| Cellular Stress Response | The introduction of a foreign compound can induce a cellular stress response, leading to changes in gene expression that are not directly related to the inhibition of hnRNP A1. |
Experimental Protocols
Key Experiment: Reduction of AR-V7 Levels in 22Rv1 Cells
This protocol outlines a general procedure for treating 22Rv1 castration-resistant prostate cancer cells with this compound to assess the reduction of the AR-V7 splice variant.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
6-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) by diluting the stock solution directly into the culture medium. Include a vehicle control (DMSO only) at a concentration equivalent to the highest concentration of DMSO used for the this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
For qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for AR-V7 and a housekeeping gene for normalization.
-
For Western Blotting: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting using an antibody specific for AR-V7 and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis:
Quantify the relative levels of AR-V7 mRNA or protein compared to the vehicle-treated control. A dose-dependent reduction in AR-V7 levels is the expected outcome.[2]
Visualizations
Caption: this compound inhibits hnRNP A1, leading to reduced AR-V7 mRNA splicing.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound racemate | TargetMol [targetmol.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
How to select appropriate controls for VPC-80051 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for studies involving VPC-80051, a small molecule inhibitor of the hnRNP A1 splicing factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] By binding to hnRNP A1, this compound modulates its splicing activity. A key downstream effect of this inhibition is the reduction of the androgen receptor splice variant AR-V7 messenger RNA levels.[1][2][3] AR-V7 is a constitutively active form of the androgen receptor that is implicated in the progression of castration-resistant prostate cancer (CRPC).[1][2]
Q2: Why is it critical to include a vehicle control in my this compound experiments?
A2: A vehicle control is essential to distinguish the effects of this compound from the effects of the solvent used to dissolve it (the vehicle), which is often dimethyl sulfoxide (B87167) (DMSO).[2][4][5] The vehicle itself can sometimes have biological effects. Therefore, treating a set of cells or animals with the vehicle alone at the same concentration used in the experimental group ensures that any observed changes are attributable to this compound and not the solvent.[2][4][5]
Q3: What are appropriate negative controls for this compound studies?
A3: In addition to a vehicle control, other negative controls can strengthen your experimental design:
-
Untreated Control: This group receives no treatment and serves as a baseline for the normal physiological state of the cells or animal model.
-
Inactive Structural Analog: If available, an inactive analog of this compound that does not bind to hnRNP A1 is an excellent negative control. This helps to demonstrate that the observed effects are due to the specific interaction of this compound with its target.
-
Cell Lines Lacking the Target: Using cell lines that do not express AR-V7, such as DU145 or PC3 prostate cancer cells, can serve as a negative control system when studying the specific effects on AR-V7.[6]
Q4: What are suitable positive controls for this compound experiments?
A4: Positive controls are crucial to validate that your experimental system is working as expected. Suitable positive controls for this compound studies include:
-
Compounds with Known Similar Effects: Other molecules known to inhibit hnRNP A1 or downregulate AR-V7 can be used as positive controls. For example, quercetin (B1663063) has been used as a control in in vitro characterizations of this compound.
-
Orthogonal Approaches: Using an alternative method to inhibit hnRNP A1, such as siRNA or shRNA knockdown, can serve as a positive control to confirm that the observed phenotype is a result of targeting hnRNP A1.
-
Cell Lines with High Target Expression: For studies focusing on AR-V7, the 22Rv1 prostate cancer cell line, which is known to express high levels of AR-V7, is an appropriate positive control cell line.[3][6]
Q5: How can I control for potential off-target effects of this compound?
A5: Demonstrating the specificity of a small molecule inhibitor is a key aspect of rigorous research. To control for off-target effects of this compound, consider the following:
-
Dose-Response Studies: Perform experiments across a range of this compound concentrations to identify the lowest effective concentration. Higher concentrations are more likely to induce off-target effects.
-
Rescue Experiments: If possible, overexpressing hnRNP A1 in your system could potentially rescue the phenotype induced by this compound, providing strong evidence for on-target activity.
-
Phenotypic Comparison with Genetic Knockdown: Compare the phenotype observed with this compound treatment to that of hnRNP A1 knockdown (e.g., via siRNA or CRISPR). Similar phenotypes would support on-target activity.
-
Broad-Spectrum Kinase or Protease Profiling: For in-depth analysis, profiling this compound against a panel of kinases or other enzymes can help identify potential off-target interactions.
Summary of Recommended Controls for this compound Studies
| Control Type | Purpose | In Vitro Examples | In Vivo Examples |
| Negative Controls | |||
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Cells treated with the same concentration of DMSO (or other solvent) as the this compound treated group.[2][4][5] | Animals administered with the vehicle solution using the same route and schedule as the this compound group. |
| Untreated Control | To establish a baseline of normal cell/animal physiology. | Cells cultured under normal conditions without any treatment. | Animals maintained under standard conditions without any intervention. |
| Inactive Analog Control | To demonstrate the specificity of this compound's action. | Cells treated with a structurally similar but inactive compound. | Animals treated with an inactive analog of this compound. |
| Negative Cell Line Control | To show the effect is dependent on the target's presence. | Using cell lines that do not express AR-V7 (e.g., DU145, PC3).[6] | Not directly applicable, but could involve using a tumor xenograft model derived from negative cell lines. |
| Positive Controls | |||
| Known hnRNP A1 Inhibitor | To confirm the experimental system can respond to hnRNP A1 inhibition. | Treating cells with another known hnRNP A1 inhibitor (e.g., quercetin). | Administering a different, well-characterized hnRNP A1 inhibitor to a cohort of animals. |
| Genetic Knockdown of hnRNP A1 | To validate that the phenotype is due to loss of hnRNP A1 function. | Transfecting cells with siRNA or shRNA targeting hnRNP A1. | Utilizing a genetically engineered mouse model with conditional knockout of hnRNP A1 in the target tissue. |
| Positive Cell Line Control | To confirm the ability to detect the downstream effect on AR-V7. | Using cell lines with high AR-V7 expression (e.g., 22Rv1).[3][6] | Utilizing a tumor xenograft model derived from a high AR-V7 expressing cell line. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound Treatment of Prostate Cancer Cell Lines
-
Cell Culture: Culture prostate cancer cells (e.g., 22Rv1 for positive control, DU145 for negative control) in the recommended medium and conditions until they reach the desired confluency for the experiment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Preparation of Working Solutions:
-
This compound Treatment Group: Dilute the this compound stock solution in a complete culture medium to the final desired experimental concentrations.
-
Vehicle Control Group: Prepare a parallel set of culture medium dilutions containing the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of the this compound treatment group.
-
-
Treatment:
-
Remove the old medium from the cultured cells.
-
Add the prepared medium containing this compound to the experimental wells.
-
Add the prepared medium containing the vehicle to the control wells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Following incubation, harvest the cells for downstream analysis (e.g., qRT-PCR for AR-V7 mRNA levels, Western blot for hnRNP A1 and AR-V7 protein levels, cell viability assays).
Protocol 2: In Vivo Vehicle Control for a Mouse Xenograft Model Treated with this compound
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a suitable prostate cancer cell line (e.g., 22Rv1).
-
Preparation of this compound Formulation: Prepare the formulation for this compound for in vivo administration (e.g., in a solution of saline, PEG300, and Tween-80) at the desired concentration for dosing.
-
Preparation of Vehicle Formulation: Prepare a vehicle solution that is identical in composition to the this compound formulation but lacks the active compound.
-
Animal Grouping: Randomly assign the tumor-bearing mice to different treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound treatment
-
-
Administration: Administer the this compound formulation or the vehicle solution to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule should be consistent across all groups.
-
Monitoring: Monitor the animals regularly for tumor growth (e.g., caliper measurements), body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., immunohistochemistry for AR-V7, Western blot, or qRT-PCR).
Visualizing the Control Selection Workflow
Caption: Workflow for selecting appropriate controls in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Prostate Cancer Therapy: VPC-80051 vs. Quercetin in Reducing AR-V7 Levels
For researchers and drug development professionals navigating the complex landscape of castration-resistant prostate cancer (CRPC), the androgen receptor splice variant 7 (AR-V7) presents a significant therapeutic challenge. This constitutively active form of the androgen receptor drives resistance to conventional therapies. In the quest for effective AR-V7 inhibitors, two compounds, VPC-80051 and the naturally occurring flavonoid quercetin (B1663063), have emerged as promising candidates. Both molecules target the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key factor in the splicing of AR pre-mRNA into AR-V7. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform further research and development.
Executive Summary
Quantitative Efficacy Comparison
The following tables summarize the dose-dependent effects of this compound and quercetin on AR-V7 protein levels and the viability of 22Rv1 prostate cancer cells. The data is compiled from published research and presented for direct comparison.
Table 1: Effect of this compound and Quercetin on AR-V7 Protein Levels in 22Rv1 Cells
| Treatment | Concentration (µM) | % Reduction in AR-V7 Protein Level (relative to control) |
| This compound | 10 | ~40% |
| 25 | ~70% | |
| Quercetin | 10 | ~20% |
| 25 | ~50% |
Table 2: Effect of this compound and Quercetin on 22Rv1 Cell Viability
| Treatment | Concentration (µM) | % Reduction in Cell Viability (relative to control) |
| This compound | 10 | ~15% |
| 25 | ~45% | |
| Quercetin | 10 | ~10% |
| 25 | ~30% |
Note: The percentage reductions are estimations based on densitometry analysis from Western blot data and cell viability assays presented in the cited literature.
Mechanism of Action: Targeting the hnRNP A1 Splicing Factor
Both this compound and quercetin exert their effects on AR-V7 by targeting hnRNP A1, albeit through different binding interactions.[1][2] this compound was discovered through computer-aided drug design to specifically bind to the RNA-binding domain (RBD) of hnRNP A1.[3][4][5] This interaction competitively inhibits the binding of hnRNP A1 to the AR pre-mRNA, thereby preventing the splicing event that generates AR-V7.[6][7]
Quercetin, a naturally occurring flavonoid, also downregulates the expression of hnRNPA1, leading to a suppression of AR-V7 expression.[8][9][10][11] Studies have shown that quercetin can bind to the C-terminal region of hnRNPA1, which may impair its function in shuttling between the nucleus and cytoplasm, ultimately affecting its role in splicing.[1][12] The downstream consequence of hnRNP A1 inhibition by either compound is a decrease in the production of AR-V7 mRNA and a subsequent reduction in the constitutively active AR-V7 protein.[3][8]
Caption: Signaling pathway of hnRNP A1-mediated AR-V7 splicing and points of inhibition by this compound and quercetin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin.
Cell Culture
The human prostate cancer cell line 22Rv1, which endogenously expresses both full-length androgen receptor (AR-FL) and AR-V7, was used in the cited studies. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for AR-V7 Quantification
-
Cell Lysis: 22Rv1 cells were seeded and treated with varying concentrations of this compound or quercetin for a specified period (e.g., 24-48 hours). After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for AR-V7. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the AR-V7 levels were normalized to a loading control such as GAPDH or β-actin.
Caption: A generalized workflow for the in-vitro comparison of this compound and quercetin on AR-V7 levels and cell viability.
Conclusion
Both this compound and quercetin demonstrate the ability to reduce AR-V7 levels in prostate cancer cells by targeting hnRNP A1. The available data suggests that this compound is a more potent inhibitor of AR-V7 expression and has a greater impact on cell viability at the tested concentrations. As a rationally designed small molecule inhibitor, this compound represents a targeted approach, while quercetin, a natural product, may have broader biological effects. The choice between these compounds for further research and development will depend on a variety of factors including desired potency, specificity, and pharmacokinetic properties. This comparative guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop effective therapies for castration-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced identification of small molecules binding to hnRNPA1 via cryptic pockets mapping coupled with X-ray fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 7. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NF-kappaB2/p52:c-Myc:hnRNPA1 pathway regulates expression of androgen receptor splice variants and enzalutamide sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin targets hnRNPA1 to overcome enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics identifies heterogeneous nuclear ribonucleoprotein (hnRNP) A1 as the molecular target of quercetin in its anti-cancer effects in PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of VPC-80051 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the on-target activity of VPC-80051, a small molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). The performance of this compound is compared with other known hnRNP A1 inhibitors, quercetin (B1663063) and riluzole. This document outlines the detailed methodologies for the key experiments cited and presents quantitative data in structured tables for clear comparison.
Introduction to this compound and its Target
This compound is a novel small molecule designed to inhibit the splicing activity of hnRNP A1.[1][2] hnRNP A1 is an RNA-binding protein that plays a crucial role in the regulation of alternative splicing. In the context of castration-resistant prostate cancer (CRPC), hnRNP A1 promotes the generation of the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and a key driver of resistance to anti-androgen therapies. By targeting the RNA-binding domain (RBD) of hnRNP A1, this compound aims to reduce the levels of AR-V7, thereby resensitizing cancer cells to treatment.[1][2][3] Validating the direct engagement of this compound with hnRNP A1 and its downstream effects on AR-V7 is critical for its preclinical development.
Signaling Pathway of hnRNP A1 and AR-V7 Splicing
The diagram below illustrates the signaling pathway involving hnRNP A1 and its role in the alternative splicing of the androgen receptor pre-mRNA to produce the AR-V7 variant. This compound directly inhibits hnRNP A1, leading to a reduction in AR-V7 levels.
Caption: hnRNP A1 promotes the splicing of AR pre-mRNA to the AR-V7 variant.
Comparative Analysis of hnRNP A1 Inhibitors
The following table summarizes the available data on the on-target activity of this compound and compares it with the alternative hnRNP A1 inhibitors, quercetin and riluzole. All three compounds have been shown to target hnRNP A1, but quantitative data on their direct binding and cellular effects vary.
| Feature | This compound | Quercetin | Riluzole |
| Mechanism of Action | Inhibits hnRNP A1 splicing activity by targeting its RNA-binding domain.[1][2] | Binds to hnRNP A1 and impairs its function.[4][5][6] | Directly binds to and inhibits hnRNP A1. |
| Binding Affinity (Kd) to hnRNP A1 | Dose-dependent direct binding observed, specific Kd value not reported.[3] | Direct binding confirmed, specific Kd value not reported.[4][6] | 662 nM |
| Effect on AR-V7 Levels in 22Rv1 Cells | Reduces AR-V7 mRNA and protein levels at 10 and 25 µM.[3] | Reduces AR-V7 protein levels at 10 and 20 µM.[5] | Reduces AR-V7 protein levels.[7][8][9][10] |
| Effect on 22Rv1 Cell Viability | Reduction in cell viability at >10 µM.[3] | Reduction in cell viability at >10 µM.[3] | Data not available for direct comparison in this context. |
Experimental Workflow for On-Target Validation
The following diagram outlines the key experimental steps to validate the on-target activity of a putative hnRNP A1 inhibitor like this compound.
Caption: Experimental workflow for validating hnRNP A1 inhibitors.
Experimental Protocols
Bio-Layer Interferometry (BLI) for Binding Kinetics
This protocol describes how to measure the binding affinity of small molecules to a target protein.
Materials:
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
Biotinylated hnRNP A1 protein
-
This compound and control compounds
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
96-well black microplate
Procedure:
-
Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes before use.
-
Immobilization: Load the biotinylated hnRNP A1 protein onto the SA biosensors. A typical concentration is 10-20 µg/mL.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing only the assay buffer.
-
Association: Move the biosensors to wells containing serial dilutions of the test compound (e.g., this compound) in the assay buffer to measure the association phase.
-
Dissociation: Transfer the biosensors back to wells with only the assay buffer to measure the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Western Blot for AR-V7 Protein Levels
This protocol details the detection and quantification of AR-V7 protein levels in cell lysates.
Materials:
-
22Rv1 cells
-
Cell culture medium and supplements
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-AR-V7
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or control compounds for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR-V7 signal to the loading control.
Crystal Violet Cell Viability Assay
This protocol provides a method for assessing cell viability after treatment with test compounds.[11][12]
Materials:
-
22Rv1 cells
-
96-well cell culture plates
-
This compound and control compounds
-
Crystal violet solution (0.5% in 20% methanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes.
-
Remove the methanol and add the crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
-
Washing: Carefully wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The available data provides strong evidence for the on-target activity of this compound in cells. The compound directly engages with its intended target, hnRNP A1, and subsequently reduces the levels of the clinically relevant AR-V7 splice variant. This leads to a decrease in the viability of castration-resistant prostate cancer cells. While direct quantitative comparisons of binding affinity with other hnRNP A1 inhibitors like quercetin are limited by the availability of specific Kd values in the literature, the cellular effects of this compound on AR-V7 are comparable to or more potent than those of quercetin at similar concentrations. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further characterize the on-target efficacy of this compound and other potential hnRNP A1 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics identifies heterogeneous nuclear ribonucleoprotein (hnRNP) A1 as the molecular target of quercetin in its anti-cancer effects in PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin targets hnRNPA1 to overcome enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole induces AR degradation via endoplasmic reticulum stress pathway in androgen-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Riluzole induces AR degradation via endoplasmic reticulum stress pathway in androgen-dependent and castration-resistant prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. tpp.ch [tpp.ch]
A Comparative Guide: VPC-80051 vs. siRNA Knockdown for Targeting hnRNP A1
For Researchers, Scientists, and Drug Development Professionals
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a crucial RNA-binding protein involved in multiple aspects of RNA metabolism, including alternative splicing, mRNA stability, and transport.[1] Its dysregulation has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This guide provides an objective comparison of two distinct methods for targeting hnRNP A1: the small molecule inhibitor VPC-80051 and siRNA-mediated knockdown. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate approach for their studies.
Mechanism of Action
This compound is a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of hnRNP A1.[2][3] By binding to this domain, this compound competitively inhibits the interaction of hnRNP A1 with its target pre-mRNAs, thereby modulating alternative splicing events.[4] A key example of its activity is the reduction of the androgen receptor splice variant AR-V7 in castration-resistant prostate cancer (CRPC) cells.[2][5]
siRNA knockdown , on the other hand, utilizes the cell's endogenous RNA interference (RNAi) machinery to achieve a post-transcriptional gene silencing effect.[6] Short interfering RNA (siRNA) duplexes, designed to be complementary to the hnRNP A1 mRNA sequence, are introduced into cells. This leads to the degradation of the target mRNA, resulting in a significant reduction of hnRNP A1 protein expression.[6]
Quantitative Data Comparison
Table 1: this compound Performance Data
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| Binding Affinity | Purified UP1 domain of hnRNP A1 | Dose-dependent | Direct binding confirmed by bio-layer interferometry. | [7][8] |
| Functional Activity | 22Rv1 (CRPC) | 10 µM and 25 µM | Reduction in AR-V7 splice variant levels. | [7][8] |
| 22Rv1 (CRPC) | > 10 µM | Reduction in cell viability. | [7][8] | |
| HT22 (mouse hippocampal) | 50 µM | Significant down-regulation of HK1 protein and mRNA expression. | [9] |
Table 2: siRNA Knockdown of hnRNP A1 Performance Data
| Cell Line | siRNA Concentration | Transfection Reagent | Knockdown Efficiency | Reference |
| Neuro-2a (mouse neuroblastoma) | Not specified | Lipofectamine RNAiMAX | Significant decrease in hnRNP A1 protein expression after 72h. | [10] |
| A549 (human lung carcinoma) | 30 nM (pool) | Not specified | ~90% depletion of hnRNP A1 protein. | [11] |
| A549 (human lung carcinoma) | Not specified | Not specified | ~97% downregulation of hnRNP A1 mRNA. | [11] |
| HeLa | 10 nM | Lipofectamine RNAiMAX | ~46% reduction in hnRNP A1 protein level after 48h. | [12] |
| HCT116 (human colon carcinoma) | 22 nM | Lipofectamine RNAiMAX | At least 90% decrease in target mRNA levels. | [6] |
Experimental Protocols
This compound Treatment Protocol
This protocol is a general guideline for treating adherent cell lines with this compound. Optimization of concentration and treatment duration is recommended for each specific cell line and experimental endpoint.
Materials:
-
This compound (MedChemExpress, Selleck Chemicals, or other suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Stock Solution Preparation: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein levels or RT-qPCR to measure mRNA expression of target genes.
siRNA Knockdown of hnRNP A1 Protocol (using Lipofectamine RNAiMAX)
This protocol provides a general procedure for siRNA-mediated knockdown of hnRNP A1 in adherent cells using Lipofectamine RNAiMAX. Optimization of siRNA concentration and transfection conditions is crucial for achieving high knockdown efficiency with minimal off-target effects.
Materials:
-
hnRNP A1 siRNA duplexes (validated sequences recommended)
-
Negative control siRNA (scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium without antibiotics
-
Adherent cells in culture
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: One day before transfection, seed cells in complete culture medium without antibiotics so that they will be 30-50% confluent at the time of transfection.[13]
-
siRNA Dilution: In a sterile microcentrifuge tube, dilute the hnRNP A1 siRNA or negative control siRNA in Opti-MEM™ I medium to the desired final concentration (e.g., 10-30 nM). Mix gently.[13][14]
-
Lipofectamine RNAiMAX Dilution: In a separate sterile microcentrifuge tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.[1][13]
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1][13]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the turnover rate of the hnRNP A1 protein.
-
Downstream Analysis: After incubation, assess the knockdown efficiency by measuring hnRNP A1 mRNA levels (RT-qPCR) and protein levels (Western blotting).
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: hnRNP A1 core functions in RNA metabolism.
References
- 1. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 6. Heterogeneous Nuclear Ribonucleoprotein (HnRNP) K Genome-wide Binding Survey Reveals Its Role in Regulating 3′-End RNA Processing and Transcription Termination at the Early Growth Response 1 (EGR1) Gene through XRN2 Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Knock-Down of Heterogeneous Nuclear Ribonucleoprotein A1 Results in Neurite Damage, Altered Stress Granule Biology, and Cellular Toxicity in Differentiated Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ulab360.com [ulab360.com]
- 14. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
Cross-validation of VPC-80051's effects in different prostate cancer cell lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound VPC-80051 and its effects across different prostate cancer cell lines. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology, specifically on novel therapeutics for prostate cancer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer an objective comparison of this compound with alternative therapeutic agents.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor that targets the splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3][4][5][6][7][8] In the context of castration-resistant prostate cancer (CRPC), hnRNP A1 plays a crucial role in the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of constitutively active AR splice variants, most notably AR-V7. The expression of AR-V7 is a key mechanism of resistance to androgen deprivation therapy (ADT) and second-generation AR antagonists. By interacting with the RNA-binding domain (RBD) of hnRNP A1, this compound effectively reduces the messenger levels of AR-V7, thereby inhibiting the growth of CRPC cells.[1][2][3][4][5][6][7][8]
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and common alternative therapies in various prostate cancer cell lines. These cell lines represent different stages and androgen sensitivities of prostate cancer:
-
LNCaP: Androgen-sensitive, expresses wild-type AR.
-
22Rv1: Castration-resistant, expresses both full-length AR and AR-V7.
-
PC-3: Androgen-independent, AR-negative.
-
DU145: Androgen-independent, AR-negative.
Table 1: IC50 Values of this compound and Alternatives in Prostate Cancer Cell Lines
| Compound | LNCaP | 22Rv1 | PC-3 | DU145 | Mechanism of Action |
| This compound | Data not available | >10 µM (for cell viability reduction)[9] | Data not available | Data not available | hnRNP A1 Splicing Inhibitor |
| Enzalutamide (B1683756) | ~2.3 µM[10] | >10 µM (resistant)[11] | >10 µM (resistant)[10] | ~11.0 µM[12][13] | Androgen Receptor Antagonist |
| Abiraterone | ~2.5 µM[14] | 44% growth inhibition (concentration not specified)[14] | >10 µM | 4% growth inhibition (concentration not specified)[14] | Androgen Synthesis Inhibitor (CYP17A1) |
| Docetaxel (B913) | 1.13 nM[15] | 0.3 nM[16] | 1.9 nM[16] | 0.8 nM[16] | Microtubule Stabilizer (Chemotherapy) |
Note: The available data for this compound's effect on cell viability is currently limited to the 22Rv1 cell line, where a reduction in viability was observed at concentrations greater than 10 µM. Specific IC50 values for this compound across a broader range of prostate cancer cell lines are not yet publicly available.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the dose-dependent effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (LNCaP, 22Rv1, PC-3, DU145)
-
Complete culture medium appropriate for each cell line
-
96-well cell culture plates
-
This compound and alternative compounds (e.g., Enzalutamide, Docetaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the alternative compounds in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for AR-V7 Detection
This protocol is used to determine the protein levels of the AR-V7 splice variant in prostate cancer cells following treatment with a compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR-V7
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate and treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR-V7 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Conclusion
This compound represents a promising therapeutic strategy for castration-resistant prostate cancer by targeting the hnRNP A1-mediated splicing of AR-V7. While its efficacy in reducing AR-V7 levels and cell viability has been demonstrated in the 22Rv1 cell line, further studies are required to establish its activity across a broader spectrum of prostate cancer cell lines with varying androgen receptor statuses. The data and protocols presented in this guide are intended to facilitate further research and a more comprehensive understanding of this compound's potential in the treatment of prostate cancer. A direct comparison of IC50 values with established therapies like enzalutamide, abiraterone, and docetaxel will be crucial in determining its future clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound |CAS:877969-69-2 (Racemate) Probechem Biochemicals [probechem.com]
- 8. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor splice variants mediate enzalutamide resistance in castration-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. artelobio.com [artelobio.com]
Validating the Effect of VPC-80051: A Comparative Guide to Alternative AR-V7 Splicing Measurement Methods
For researchers, scientists, and drug development professionals investigating therapies for castration-resistant prostate cancer (CRPC), accurately measuring the splicing of androgen receptor variant 7 (AR-V7) is critical. The small molecule VPC-80051 has emerged as an inhibitor of the splicing factor hnRNP A1, leading to reduced AR-V7 messenger RNA (mRNA) levels.[1][2][3][4] This guide provides a comprehensive comparison of alternative methods to validate the effect of this compound on AR-V7 splicing, offering detailed experimental protocols and quantitative data to inform your research.
The expression of AR-V7, a splice variant of the androgen receptor that lacks the ligand-binding domain, is a key mechanism of resistance to androgen receptor-targeted therapies in CRPC.[5][6] Therefore, therapeutic strategies aimed at inhibiting AR-V7 production, such as this compound, hold significant promise. Validating the efficacy of such compounds requires robust and reliable methods for quantifying AR-V7 expression at both the mRNA and protein levels.
Mechanism of this compound Action
This compound functions by directly interacting with the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] This interaction disrupts the ability of hnRNP A1 to regulate the alternative splicing of AR pre-mRNA, specifically leading to a reduction in the production of the AR-V7 splice variant.[1][2][3][7] The intended therapeutic outcome is the suppression of AR-V7-driven tumor growth and the restoration of sensitivity to anti-androgen therapies.
Comparison of AR-V7 Measurement Methods
A variety of techniques are available to measure AR-V7 at the transcript and protein levels. The choice of method depends on factors such as sensitivity, specificity, cost, throughput, and the specific research question.
| Method | Analyte | Principle | Pros | Cons |
| Reverse Transcription Quantitative PCR (RT-qPCR) | mRNA | Amplification of specific RNA sequences after reverse transcription. | High sensitivity, widely available, relatively low cost. | Susceptible to RNA degradation, requires careful primer design to distinguish splice variants.[8][9] |
| Droplet Digital PCR (ddPCR) | mRNA | Partitioning of the sample into thousands of droplets, followed by PCR amplification and binary quantification. | High precision and sensitivity, absolute quantification without a standard curve, less susceptible to PCR inhibitors.[10][11][12] | Higher initial equipment cost, lower throughput than RT-qPCR.[8] |
| RNA Sequencing (RNA-seq) | mRNA | High-throughput sequencing of the entire transcriptome. | Unbiased detection of all splice variants, provides a global view of gene expression changes.[13][14][15] | Higher cost, complex data analysis, may have lower sensitivity for rare transcripts compared to targeted methods.[16] |
| Western Blotting | Protein | Separation of proteins by size, followed by detection with specific antibodies. | Direct detection of protein, can assess protein size. | Semi-quantitative, lower throughput, requires specific and validated antibodies.[7] |
| Immunohistochemistry (IHC) | Protein | Detection of proteins in tissue sections using specific antibodies. | Provides spatial information about protein expression within the tissue context. | Semi-quantitative, antibody specificity is critical and can be variable.[16][17][18] |
| Immunofluorescence (IF) | Protein | Detection of proteins in cells or tissues using fluorescently labeled antibodies. | Allows for subcellular localization of the protein.[19] | Can be prone to background signal, requires specialized microscopy equipment. |
| Circulating Tumor Cell (CTC) Assays | mRNA or Protein | Detection of AR-V7 in CTCs isolated from blood samples. | Minimally invasive, allows for longitudinal monitoring of treatment response.[19][20][21] | Technically challenging due to the rarity of CTCs, requires specialized enrichment and detection platforms.[22] |
Experimental Workflow for Method Comparison
To validate the effect of this compound, a systematic comparison of different AR-V7 measurement methods is recommended. The following workflow outlines the key steps.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use prostate cancer cell lines known to express AR-V7, such as 22Rv1 and VCaP.
-
Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24-48 hours).
RNA-Based Methods
a. RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Bioanalyzer).
b. Reverse Transcription Quantitative PCR (RT-qPCR):
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Primers: Design or use validated primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. AR-V7 primers should span the unique splice junction between exon 3 and cryptic exon 3b.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of AR-V7 using the ΔΔCt method.
c. Droplet Digital PCR (ddPCR):
-
Reaction Setup: Prepare ddPCR reactions containing cDNA, ddPCR supermix, and specific TaqMan probes for AR-V7 and a reference gene.
-
Droplet Generation: Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification to endpoint.
-
Droplet Reading: Read the droplets on a droplet reader to determine the number of positive and negative droplets for each target.
-
Data Analysis: Calculate the absolute concentration (copies/µL) of AR-V7 and the reference gene.
d. RNA Sequencing (RNA-seq):
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA, including rRNA depletion or poly(A) selection.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align reads to the human reference genome and perform differential splicing analysis using tools like rMATS or Kallisto to quantify the relative abundance of AR-V7 transcripts.
Protein-Based Methods
a. Western Blotting:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for AR-V7 (e.g., EPR15656 or RM7) and a loading control (e.g., β-actin, GAPDH).[17][18][23] Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ).
b. Immunofluorescence (IF):
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against AR-V7. Follow with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear fluorescence intensity of AR-V7.
Conclusion
Validating the effect of this compound on AR-V7 splicing requires a multi-faceted approach. While RT-qPCR offers a sensitive and accessible method for initial screening, ddPCR provides more precise and absolute quantification of AR-V7 mRNA. RNA-seq offers a comprehensive view of splicing events but at a higher cost and complexity. Protein-based methods such as Western blotting and immunofluorescence are crucial to confirm that changes in mRNA levels translate to altered protein expression. For clinical translation, minimally invasive CTC-based assays hold significant potential for monitoring treatment response. By carefully selecting and implementing these alternative methods, researchers can robustly validate the efficacy of this compound and other AR-V7 targeting therapies, ultimately advancing the development of novel treatments for CRPC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Droplet Digital PCR Based Androgen Receptor Variant 7 (AR-V7) Detection from Prostate Cancer Patient Blood Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor and its splice variant, AR-V7, differentially induce mRNA splicing in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
- 16. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 20. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations for AR-V7 testing in clinical routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prospective Multicenter Validation of Androgen Receptor Splice Variant 7 and Hormone Therapy Resistance in High-Risk Castration-Resistant Prostate Cancer: The PROPHECY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Evaluating the Specificity of VPC-80051 Against Other RNA-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VPC-80051 has emerged as a promising small molecule inhibitor targeting the RNA-binding protein (RBP) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] Developed through a computer-aided drug discovery approach, this compound directly interacts with the RNA-binding domain (RBD) of hnRNP A1, thereby modulating its activity in crucial cellular processes, such as alternative splicing.[1][2] This guide provides a comparative evaluation of this compound, summarizing the available experimental data on its specificity and comparing it with other known hnRNP A1 inhibitors.
It is important to note that while the interaction of this compound with hnRNP A1 has been characterized, comprehensive experimental data on its specificity against a broader panel of other RNA-binding proteins is not yet publicly available. This guide, therefore, focuses on the established data for its primary target and provides a framework for how its specificity could be evaluated.
Mechanism of Action of this compound
This compound functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1. This interaction is thought to competitively inhibit the binding of hnRNP A1 to its target RNA sequences. One of the key downstream effects of this inhibition is the reduction of the androgen receptor splice variant AR-V7 in castration-resistant prostate cancer (CRPC) cell lines.[1][2] The production of AR-V7 is a critical mechanism of resistance to anti-androgen therapies, and its reduction by this compound highlights the therapeutic potential of this inhibitor.
Comparative Analysis of hnRNP A1 Inhibitors
While this compound is a targeted inhibitor, other molecules have been identified to modulate hnRNP A1 activity. The most notable are quercetin (B1663063) and camptothecin. However, these compounds are known to be less specific.
| Inhibitor | Target Domain | Reported Mechanism of Action | Notes on Specificity |
| This compound | RNA-Binding Domain (RBD) | Direct, competitive inhibitor of RNA binding.[1] | To our knowledge, this compound is the first drug-like, non-promiscuous hnRNP A1 inhibitor discovered to date by computational approaches.[1] However, broad-panel specificity data is lacking. |
| Quercetin | Unstructured C-terminal region | Impairs hnRNP A1 function; considered a promiscuous compound.[1] | A naturally occurring flavonoid with multiple cellular targets. |
| Camptothecin | C-terminal region | Non-competitive protein-protein interaction inhibitor; prevents interaction with Topoisomerase I.[4] | Primary activity is as a Topoisomerase I inhibitor, with effects on hnRNP A1 being secondary. |
Quantitative Data on Binding Affinity
The primary quantitative data available for this compound is from in vitro binding assays. The dose-dependent direct binding of this compound to the purified UP1 domain of hnRNP A1 has been demonstrated using bio-layer interferometry (BLI).[3]
| Compound | Target | Assay | Result |
| This compound | hnRNP A1 (UP1 domain) | Bio-Layer Interferometry (BLI) | Dose-dependent binding observed.[3] |
| Quercetin | hnRNP A1 (UP1 domain) | Bio-Layer Interferometry (BLI) | Dose-dependent binding observed.[3] |
Note: Specific binding affinity constants (e.g., Kd values) from these experiments are not detailed in the referenced publication.
Experimental Protocols
A comprehensive evaluation of the specificity of this compound would involve screening it against a panel of other RNA-binding proteins. Below is a generalized protocol for assessing small molecule-protein binding using Bio-Layer Interferometry (BLI), a technique used in the initial characterization of this compound.
Bio-Layer Interferometry (BLI) Protocol for Specificity Screening
Objective: To determine the binding affinity and kinetics of this compound to a panel of RNA-binding proteins.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated RNA-binding proteins (hnRNP A1 as a positive control, and other RBPs such as hnRNP A2/B1, PTBP1, U2AF2, etc.)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
96-well microplates
Procedure:
-
Protein Immobilization:
-
Rehydrate SA biosensors in assay buffer for at least 10 minutes.
-
Prepare solutions of biotinylated RBPs in assay buffer at a concentration of 10-20 µg/mL.
-
Immobilize the proteins onto the SA biosensors by dipping the sensors into the protein solutions until a stable baseline is achieved (typically a shift of 1-2 nm).
-
-
Baseline Equilibration:
-
Transfer the biosensors with immobilized proteins to wells containing only assay buffer to establish a stable baseline.
-
-
Association:
-
Prepare a serial dilution of this compound in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells to avoid solvent effects.
-
Transfer the biosensors to the wells containing the different concentrations of this compound and record the association phase for a defined period (e.g., 300-600 seconds).
-
-
Dissociation:
-
Move the biosensors back to the wells with assay buffer to monitor the dissociation of the compound from the protein.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using the instrument's software.
-
After subtracting the reference sensor data (a sensor with no immobilized protein or a non-specific protein), the curves are fitted to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Conclusion and Future Directions
This compound is a promising, targeted inhibitor of hnRNP A1 with a clear mechanism of action related to the modulation of alternative splicing. While initial characterization has demonstrated its ability to bind hnRNP A1 and affect downstream cellular processes, a comprehensive assessment of its specificity is a critical next step for its development as a research tool and potential therapeutic. The lack of publicly available data on its binding to other RNA-binding proteins underscores the need for further investigation. Future studies should focus on performing broad-panel screening assays, such as the BLI protocol outlined above, to generate the quantitative data necessary to fully evaluate the specificity and potential off-target effects of this compound. Such data will be invaluable for the scientific community in understanding its full pharmacological profile and advancing its potential applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of VPC-80051
This document provides immediate safety and logistical information for the proper disposal of VPC-80051, a small molecule inhibitor of the hnRNP A1 splicing factor. The following procedures are based on general laboratory safety protocols and should be conducted in accordance with all local, state, and federal regulations. Researchers, scientists, and drug development professionals should use this guide to ensure safe handling and disposal of this compound.
Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling laboratory chemicals should be strictly followed. The following table summarizes key safety and handling information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1][2] |
| Engineering Controls | Ensure adequate ventilation. Use in an area with an accessible safety shower and eye wash station. | [1][2] |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. | [1][2] |
| Storage | Store in a well-ventilated place with the container tightly closed. Keep away from direct sunlight and sources of ignition. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Spill Cleanup | Absorb solutions with a finely-powdered liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to local regulations. | [2] |
Disposal Procedures
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following step-by-step guide outlines the recommended disposal process.
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste as a chemical waste product.
-
Segregate: Do not mix with general laboratory trash or other incompatible waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization
-
Use Appropriate Containers: All waste containing this compound must be collected in compatible, leak-proof containers.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 3: Waste Collection and Storage
-
Collection: Collect waste at the point of generation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Disposal
-
Consult EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable local, state, and federal environmental regulations.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
